Product packaging for 2-Methyl-2h-indazole-3-carbonitrile(Cat. No.:CAS No. 31748-45-5)

2-Methyl-2h-indazole-3-carbonitrile

Cat. No.: B018127
CAS No.: 31748-45-5
M. Wt: 157.17 g/mol
InChI Key: ZRCUSWGKZMCOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-2H-indazole-3-carbonitrile is a high-purity nitrogen-containing heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry research. The indazole scaffold is a privileged structure in pharmacology, known for its presence in numerous bioactive molecules and FDA-approved drugs. Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound serves as a critical synthetic intermediate for constructing novel molecules targeting a wide spectrum of diseases. The indazole core is a key pharmacophore in known therapeutic agents, including kinase inhibitors (e.g., Pazopanib, Axitinib), PARP1 inhibitors for cancer therapy, and antimicrobial agents. Its structure allows for further functionalization to explore structure-activity relationships (SAR). Anticancer Research: Indazole derivatives are extensively investigated for their antitumor properties. They can function as enzyme inhibitors, targeting crucial pathways in cell proliferation and survival. Research indicates certain indazole-based compounds can also act as microtubule-targeting agents (MTAs), either stabilizing or destabilizing tubulin dynamics. Antimicrobial and Anti-inflammatory Research: Hybrid molecules incorporating the indazole motif have demonstrated potent activity against Gram-positive bacteria and protozoal pathogens like Giardia intestinalis and Entamoeba histolytica , in some cases exceeding the potency of standard drugs. Furthermore, select 2,3-diphenyl-2H-indazole derivatives have shown promising in vitro inhibitory activity against cyclooxygenase-2 (COX-2), indicating potential for anti-inflammatory drug development. Chemical Biology & Probe Development: The nitrile group offers a versatile handle for further chemical modifications, making this compound a valuable precursor for developing chemical probes to study enzyme function and biological pathways. Handling and Storage: For research purposes only. Not intended for diagnostic, therapeutic, or any human use. Researchers should handle the material with appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) for specific hazard and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B018127 2-Methyl-2h-indazole-3-carbonitrile CAS No. 31748-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCUSWGKZMCOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301060
Record name 2-methyl-2h-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31748-45-5
Record name 2-Methyl-2H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31748-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 140855
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031748455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31748-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2h-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic pathway for 2-Methyl-2H-indazole-3-carbonitrile. This compound is a significant heterocyclic building block in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of the methyl group at the 2-position of the indazole ring and the carbonitrile group at the 3-position makes it a valuable intermediate for further chemical modifications.

Chemical Structure:

this compound Molecular Structure

Quantitative Data Summary:

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
IUPAC Name This compound
CAS Number Not available
Canonical SMILES CN1N=C(C2=CC=CC=C21)C#N
InChI Key Not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The proposed synthesis involves the formation of the indazole ring followed by the introduction of the carbonitrile group at the 3-position via a Sandmeyer-type reaction.

G cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-N-methylbenzamide B 2-Methyl-2H-indazol-3-amine A->B  1. NaNO₂, HCl (Diazotization)  2. Na₂SO₃ (Reduction & Cyclization)   C 2-Methyl-2H-indazol-3-amine D This compound C->D  1. NaNO₂, H₂SO₄ (Diazotization)  2. CuCN, KCN  

A proposed two-step synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Methyl-2H-indazol-3-amine

  • Diazotization: Dissolve 2-amino-N-methylbenzamide in a suitable acidic medium (e.g., 2M HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction and Cyclization: In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃) in water and cool it to 0-5 °C. Slowly add the diazonium salt solution from the previous step to the sodium sulfite solution. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-Methyl-2H-indazol-3-amine.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Diazotization: Dissolve the 2-Methyl-2H-indazol-3-amine from Step 1 in an aqueous solution of sulfuric acid (H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Add the freshly prepared diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling.

  • Work-up and Purification: Stir the reaction mixture at room temperature for a few hours. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules. This compound serves as a key intermediate for the synthesis of more complex molecules targeting a variety of diseases.[1] The nitrile group is a versatile handle for further chemical transformations.

G cluster_0 Therapeutic Agent Classes cluster_1 Target Diseases A This compound (Building Block) B Kinase Inhibitors A->B Further Functionalization C PARP1 Inhibitors A->C Further Functionalization D Antimicrobial Agents A->D Further Functionalization E Cancer B->E G Inflammatory Diseases B->G C->E F Infectious Diseases D->F

Applications of this compound in drug discovery.

Indazole derivatives are extensively investigated for their potential as:

  • Anticancer Agents: They can act as enzyme inhibitors, such as kinase inhibitors (e.g., Pazopanib, Axitinib) and PARP1 inhibitors, which are crucial in cancer therapy.[1]

  • Antimicrobial Agents: Hybrid molecules containing the indazole motif have shown potent activity against various bacteria and protozoa.[1]

  • Anti-inflammatory Agents: Some indazole derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), indicating potential for the development of new anti-inflammatory drugs.[1]

The versatility of this compound makes it a valuable tool for chemical biologists in the development of probes to study enzyme functions and biological pathways.[1]

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological potential of indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated remarkable potential in oncology, with several compounds progressing into clinical trials and receiving FDA approval.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3][4]

Kinase Inhibition: A Key Mechanism of Action

Many indazole-based anticancer agents function as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Epidermal Growth Factor Receptors (EGFRs).[3][5] By blocking the ATP-binding site of these enzymes, they disrupt downstream signaling pathways essential for tumor growth, proliferation, and angiogenesis.

VEGFR Signaling Pathway Inhibition:

VEGFRs, particularly VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Indazole derivatives can effectively inhibit VEGFR-2, thereby cutting off the tumor's blood supply.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 P3 P VEGFR->P3 PLCg PLCγ P2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Indazole Indazole Derivative Indazole->VEGFR Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition by Indazole Derivatives.

Aurora Kinase Signaling Pathway Inhibition:

Aurora kinases are essential for regulating mitosis. Their overexpression is common in many cancers, leading to chromosomal instability. Indazole derivatives can inhibit Aurora kinases, causing mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Dup Centrosome Duplication AuroraA Aurora A Centrosome_Dup->AuroraA Activates Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Spindle->AuroraB Activates Apoptosis Apoptosis Spindle->Apoptosis Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis Chromosome->Apoptosis Indazole Indazole Derivative Indazole->AuroraA Inhibits Indazole->AuroraB Inhibits Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Preclinical Preclinical Studies (In Vitro & In Vivo) Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

2-Methyl-2H-indazole-3-carbonitrile: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2-Methyl-2H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure, prominently featured in numerous bioactive molecules and FDA-approved drugs, making this compound a valuable starting point for the development of novel therapeutics.[1] This guide provides detailed experimental protocols, data presentation, and visualizations to support researchers in their work with this versatile compound.

Core Compound Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its fundamental properties.

PropertyValue
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
IUPAC Name This compound
CAS Number 256405-73-3

Synthesis of this compound

The synthesis of this compound can be readily achieved through the N-methylation of the commercially available precursor, 1H-indazole-3-carbonitrile. The regioselectivity of the methylation (N1 vs. N2) is a critical consideration in indazole chemistry. While the 1H-tautomer is generally more thermodynamically stable, specific reaction conditions can favor the formation of the desired 2H-isomer.

Experimental Protocol: N2-Methylation of 1H-indazole-3-carbonitrile

This protocol is adapted from established methods for the N-alkylation of indazole derivatives. The choice of a polar aprotic solvent like DMF and a moderate base such as K₂CO₃ can favor the formation of the N2-methylated product.

Materials:

  • 1H-indazole-3-carbonitrile

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Logical Workflow for Synthesis:

G start Start dissolve Dissolve 1H-indazole-3-carbonitrile in anhydrous DMF start->dissolve add_base Add K2CO3 dissolve->add_base stir1 Stir at room temperature (30 min) add_base->stir1 add_meI Add Methyl Iodide stir1->add_meI react Stir at room temperature (12-24h) Monitor by TLC add_meI->react workup Aqueous workup and extraction with EtOAc react->workup dry Dry organic phase (Na2SO4) and concentrate workup->dry purify Purify by column chromatography dry->purify product This compound purify->product end End product->end

Synthetic workflow for this compound.

Spectroscopic and Physicochemical Data

The following table presents the expected spectroscopic and physicochemical properties of this compound, based on data from closely related 2-methyl-2H-indazole derivatives.

Data TypeExpected Characteristics
¹H NMR Aromatic protons (4H, multiplet, ~7.0-8.0 ppm), N-methyl protons (3H, singlet, ~4.2 ppm)
¹³C NMR Aromatic carbons, nitrile carbon (~115 ppm), N-methyl carbon (~35 ppm)
IR (cm⁻¹) ~2230 (C≡N stretch), ~1600-1450 (C=C aromatic stretch)
Mass Spec (EI) Expected molecular ion peak (M⁺) at m/z = 157

Applications as a Heterocyclic Building Block

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The indazole core is a known pharmacophore in several classes of therapeutic agents.[1]

Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy. The versatile nitrile group at the C3 position can be elaborated into various functionalities to interact with the ATP-binding site of kinases.

Derivatives of the indazole core have shown inhibitory activity against a range of kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

The following table summarizes the activity of some indazole-based kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Indazole-pyrimidine derivativesVEGFR-25.4 - 7[1]
1H-indazol-3-amine derivativesFGFR12.9 - 15.0[1]
3-benzylindazole analoguesCDK853[1]

Illustrative Kinase Inhibition Signaling Pathway:

G cluster_cell Cell receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) substrate Substrate Protein receptor->substrate phosphorylates atp ATP atp->receptor binds p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream inhibitor Indazole Derivative (from this compound) inhibitor->receptor blocks ATP binding

General mechanism of kinase inhibition by indazole derivatives.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Derivatives of the 2H-indazole scaffold have been developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an important target in cancer therapy, particularly for cancers with BRCA1/2 mutations.

Antimicrobial and Anti-inflammatory Agents

Hybrid molecules incorporating the indazole motif have demonstrated significant activity against various pathogens, including Gram-positive bacteria and protozoa like Giardia intestinalis and Entamoeba histolytica.[1] Furthermore, some 2,3-diphenyl-2H-indazole derivatives have shown promising in vitro inhibitory activity against cyclooxygenase-2 (COX-2), indicating their potential as anti-inflammatory agents.[1]

Conclusion

This compound represents a strategically important heterocyclic building block for the synthesis of diverse and biologically active molecules. Its utility in constructing kinase inhibitors, PARP inhibitors, and antimicrobial agents underscores its significance in modern drug discovery. This guide provides a foundational understanding and practical protocols to facilitate the use of this versatile compound in research and development.

References

An In-depth Technical Guide on the Theoretical Studies of 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-3-carbonitrile is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. The indazole scaffold is a privileged structure, appearing in numerous bioactive molecules. Theoretical and computational studies are crucial for understanding the electronic structure, reactivity, and potential applications of such molecules. This guide provides a comprehensive overview of the theoretical approaches used to characterize this compound, including methodologies for key computational experiments and a summary of expected quantitative data based on studies of analogous indazole derivatives.

Core Theoretical Concepts and Methodologies

Theoretical studies of organic molecules like this compound primarily rely on quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method for these investigations, offering a good balance between computational cost and accuracy.

Experimental Protocols: Computational Methodology

A typical theoretical study of an indazole derivative involves the following steps:

  • Molecular Geometry Optimization:

    • The initial 3D structure of this compound is built using molecular modeling software.

    • Geometry optimization is performed using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).[1] This process finds the lowest energy conformation of the molecule.

    • Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[2][3][4][5] A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6][7][8][9][10] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

  • Spectroscopic Properties Prediction:

    • Vibrational Analysis: The calculated vibrational frequencies from the frequency calculation are used to predict the infrared (IR) and Raman spectra.[11][12][13][14][15] These theoretical spectra can be compared with experimental data to confirm the molecular structure.

    • NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach to aid in the structural elucidation of the molecule and its derivatives.

Data Presentation: Predicted Quantitative Data

Table 1: Frontier Molecular Orbital (FMO) Energies

ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.0 to -7.5Indicates electron-donating ability
LUMO Energy-1.5 to -2.5Indicates electron-accepting ability
HOMO-LUMO Gap4.0 to 5.5Relates to chemical reactivity and stability

Data extrapolated from DFT studies on various indazole derivatives.[2][3][4]

Table 2: Global Reactivity Descriptors

DescriptorFormulaTypical Calculated ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO6.0 to 7.5 eVEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMO1.5 to 2.5 eVEnergy released when an electron is added
Electronegativity (χ)χ = (I + A) / 23.75 to 5.0 eVTendency to attract electrons
Chemical Hardness (η)η = (I - A) / 22.0 to 2.75 eVResistance to change in electron distribution
Electrophilicity Index (ω)ω = χ² / (2η)1.3 to 2.3 eVPropensity to accept electrons

These values are derived from the HOMO and LUMO energies and provide insights into the molecule's overall reactivity.

Mandatory Visualization

Logical Workflow for Theoretical Characterization

The following diagram illustrates the standard workflow for the theoretical and computational analysis of a novel molecule like this compound.

Theoretical_Study_Workflow Start Molecule of Interest: This compound Build Construct Initial 3D Structure Start->Build Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy Structure (No Imaginary Frequencies) Freq->Verify Verify->Opt Re-optimize if necessary Analysis Analysis of Properties Verify->Analysis Proceed Electronic Electronic Properties: - HOMO/LUMO - MEP Analysis->Electronic Spectroscopic Spectroscopic Properties: - IR/Raman - NMR Analysis->Spectroscopic Reactivity Reactivity Descriptors: - Hardness - Electrophilicity Analysis->Reactivity Report Report and Interpretation Electronic->Report Spectroscopic->Report Reactivity->Report

Caption: Workflow for the theoretical characterization of a molecule.

Conceptual Signaling Pathway Involvement

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its derivatives often are. The indazole scaffold is a known pharmacophore that can be incorporated into molecules designed to inhibit specific enzymes, such as kinases, which are central to many signaling cascades. The diagram below conceptualizes how a drug candidate derived from this scaffold might interact with a generic kinase signaling pathway.

Kinase_Inhibition_Pathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation RTK Dimerization & Autophosphorylation Receptor->Activation Downstream Downstream Signaling (e.g., RAS-MAPK) Activation->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Drug Indazole-based Inhibitor (Derived from Core Scaffold) Drug->Activation Inhibits Phosphorylation

Caption: Conceptual inhibition of a kinase pathway by an indazole derivative.

Conclusion

The theoretical study of this compound, through computational methods like DFT, provides invaluable insights into its structural, electronic, and spectroscopic properties. This information is fundamental for predicting its reactivity and guiding the synthesis of novel derivatives with desired functionalities for applications in drug discovery and materials science. The methodologies and expected data presented in this guide serve as a foundational reference for researchers entering this exciting field.

References

A Comprehensive Review of Synthetic Methodologies for 2H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique physicochemical properties and ability to participate in various biological interactions have made it a focal point for drug discovery and development. This technical guide provides a comprehensive literature review of the core synthetic methods for constructing the 2H-indazole ring system. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Core Synthetic Strategies

The synthesis of 2H-indazoles can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. The most prominent of these include multi-component reactions, reductive cyclizations, cycloaddition reactions, and transition-metal-catalyzed C-H functionalization and cross-coupling reactions.

Three-Component Reactions

One of the most efficient and atom-economical approaches to 2H-indazoles is the one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide.[1][2][3] This method is often catalyzed by copper, which plays a crucial role in the formation of both the C-N and N-N bonds.[1][2][3] Copper(I) oxide nanoparticles (Cu₂O-NP) have also been employed as a catalyst under ligand-free conditions in green solvents like polyethylene glycol (PEG), highlighting the method's adaptability to more environmentally benign procedures.[2]

Table 1: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

Catalyst/LigandSolventTemperature (°C)Yield (%)Reference
CuI/TMEDADMSO12065-92[1]
Cu₂O-NPPEG 30011078-95[2]
Cu(OAc)₂DMF10070-88[1]

Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Synthesis [1]

To a solution of 2-bromobenzaldehyde (1.0 mmol) and a primary amine (1.2 mmol) in DMSO (3 mL) in a sealed tube were added CuI (0.1 mmol), TMEDA (0.2 mmol), and NaN₃ (1.5 mmol). The reaction mixture was stirred at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2H-indazole.

Logical Relationship: Three-Component Synthesis

three_component_synthesis cluster_reactants Reactants cluster_conditions Conditions 2-Halobenzaldehyde 2-Halobenzaldehyde Reaction Mixture Reaction Mixture 2-Halobenzaldehyde->Reaction Mixture Primary Amine Primary Amine Primary Amine->Reaction Mixture Sodium Azide Sodium Azide Sodium Azide->Reaction Mixture Copper Catalyst Copper Catalyst Copper Catalyst->Reaction Mixture Ligand/Solvent Ligand/Solvent Ligand/Solvent->Reaction Mixture 2H-Indazole 2H-Indazole Reaction Mixture->2H-Indazole One-pot

Caption: One-pot synthesis of 2H-indazoles.

Reductive Cyclization

The reductive cyclization of ortho-substituted nitroarenes is a classical and versatile method for the synthesis of various nitrogen-containing heterocycles, including 2H-indazoles. The Cadogan reaction, a prominent example of this strategy, typically involves the deoxygenation of a nitro group by a phosphine or phosphite reagent to generate a nitrene intermediate, which then undergoes cyclization.[4][5][6] Milder, one-pot procedures have been developed that involve the initial condensation of an ortho-nitrobenzaldehyde with an amine to form an ortho-imino-nitrobenzene, which then undergoes reductive cyclization.[7][8][9]

Table 2: Reductive Cyclization for 2H-Indazole Synthesis

Starting MaterialReducing AgentSolventTemperature (°C)Yield (%)Reference
o-Imino-nitrobenzeneP(n-Bu)₃i-PrOH8050-95[8]
o-Nitrobenzylidene amineMoO₂Cl₂(dmf)₂/Ph₃PDioxaneMW, 15065-85[1]

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [8]

To a solution of an ortho-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL) was added an amine (1.1 mmol). The mixture was stirred at room temperature for 30 minutes to form the corresponding imine. Tri-n-butylphosphine (1.5 mmol) was then added, and the reaction mixture was heated to 80 °C for 4-12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 2H-indazole.

Reaction Mechanism: Cadogan Reductive Cyclization

cadogan_mechanism o-Imino-nitrobenzene o-Imino-nitrobenzene Nitrene Intermediate Nitrene Intermediate o-Imino-nitrobenzene->Nitrene Intermediate Deoxygenation (e.g., P(n-Bu)₃) 2H-Indazole 2H-Indazole Nitrene Intermediate->2H-Indazole Intramolecular Cyclization

Caption: Proposed Cadogan reaction pathway.

[3+2] Dipolar Cycloaddition

A highly efficient and regioselective method for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes with sydnones.[2][10][11][12][13][14][15] This approach is notable for its mild reaction conditions and the exclusive formation of the 2H-indazole isomer, avoiding the common issue of mixed 1H/2H-indazole products.[10] The reaction proceeds through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction to extrude carbon dioxide and yield the aromatic 2H-indazole.[10]

Table 3: [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis

Aryne PrecursorSydnoneFluoride SourceSolventTemperature (°C)Yield (%)Reference
2-(Trimethylsilyl)phenyl triflate3-PhenylsydnoneTBAFTHFrt95[10]
2-(Trimethylsilyl)phenyl triflate3-MethylsydnoneCsFMeCN8085[10]

Experimental Protocol: General Procedure for [3+2] Cycloaddition [10]

To a solution of the sydnone (0.4 mmol) and the aryne precursor (0.48 mmol) in THF (4 mL) at room temperature was added a 1.0 M solution of TBAF in THF (0.72 mL, 0.72 mmol). The reaction mixture was stirred at room temperature for 1-3 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel.

Reaction Mechanism: Aryne-Sydnone [3+2] Cycloaddition

cycloaddition_mechanism Aryne Aryne Bicyclic Adduct Bicyclic Adduct Aryne->Bicyclic Adduct Sydnone Sydnone Sydnone->Bicyclic Adduct [3+2] Cycloaddition 2H-Indazole 2H-Indazole Bicyclic Adduct->2H-Indazole Retro-[4+2] CO2 CO2 Bicyclic Adduct->CO2 Extrusion

Caption: Aryne-sydnone cycloaddition pathway.

C-H Functionalization of Azobenzenes

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules. In the context of 2H-indazoles, the palladium-catalyzed acylation of azobenzenes at the ortho-position, followed by reductive cyclization, provides a two-step route to the indazole core.[10] The azo group acts as a directing group, facilitating the regioselective C-H activation.[10] Rhodium catalysts have also been employed for the direct [4+1] annulation of azobenzenes with aldehydes to furnish N-aryl-2H-indazoles.[8]

Table 4: Synthesis of 2H-Indazoles from Azobenzenes

MethodCatalystReagentsSolventTemperature (°C)Yield (%)Reference
C-H Acylation/ReductionPd(OAc)₂Aldehyde, TBHP; then Zn/NH₄ClDCE; then MeOH80; then rt54-86 (acylation)[10]
[4+1] Annulation[Cp*RhCl₂]₂/AgSbF₆AldehydeDioxane10055-95[8]

Experimental Protocol: Two-Step Synthesis via C-H Acylation of Azobenzenes [10]

Step 1: Acylation A mixture of azobenzene (1.0 mmol), aldehyde (2.0 mmol), and Pd(OAc)₂ (0.05 mmol) in DCE (5 mL) was stirred at 80 °C. TBHP (2.0 mmol, 70% in water) was added portion-wise over 2 hours. The reaction was stirred for an additional 10 hours. After cooling, the solvent was evaporated, and the residue was purified by column chromatography to give the acylated azobenzene.

Step 2: Reductive Cyclization To a solution of the acylated azobenzene (1.0 mmol) in methanol (10 mL) was added NH₄Cl (3.0 mmol) and zinc dust (2.0 mmol). The mixture was stirred at room temperature for 30 minutes. The solid was filtered off, and the filtrate was concentrated. The residue was purified by column chromatography to yield the 2H-indazole.

Logical Relationship: C-H Functionalization of Azobenzenes

ch_functionalization Azobenzene Azobenzene Acylated Azobenzene Acylated Azobenzene Azobenzene->Acylated Azobenzene Pd-catalyzed C-H Acylation 2H-Indazole 2H-Indazole Acylated Azobenzene->2H-Indazole Reductive Cyclization intramolecular_amination Hydrazine Substrate Hydrazine Substrate Cyclization Cyclization Hydrazine Substrate->Cyclization Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Cyclization Base Base Base->Cyclization Aromatization Aromatization Cyclization->Aromatization Intramolecular C-N Coupling 2-Aryl-2H-Indazole 2-Aryl-2H-Indazole Aromatization->2-Aryl-2H-Indazole

References

Methodological & Application

Synthetic Routes to 2-Methyl-2H-indazole-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-2H-indazole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous bioactive molecules, and the this compound moiety, in particular, serves as a key intermediate for the development of various therapeutic agents. This guide outlines a reliable two-step synthetic pathway, starting from the readily available 1H-indazole, and offers an alternative direct functionalization approach for related compounds.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility in the synthesis of a wide range of biologically active molecules. The indazole core is a key pharmacophore in several approved drugs, including kinase inhibitors and anti-cancer agents. The nitrile group at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable precursor for creating libraries of novel compounds for drug screening and development.

This application note details two primary synthetic strategies:

  • A Two-Step Synthesis via 1H-Indazole-3-carbonitrile: This robust and well-documented route involves the initial synthesis of 1H-indazole-3-carbonitrile followed by a regioselective N-methylation to yield the desired N2-isomer.

  • Direct C3-Cyanomethylation of 2-Substituted-2H-Indazoles: An alternative approach for introducing a cyanomethyl group at the C3 position of a pre-existing 2-substituted indazole core via a visible-light-promoted reaction.

Two-Step Synthesis of this compound

This synthetic approach is presented as the primary and most direct route to the target molecule. It is divided into two main experimental protocols.

Logical Workflow for the Two-Step Synthesis

start 1H-Indazole step1 Step 1: Synthesis of 1H-Indazole-3-carbonitrile start->step1 intermediate 1H-Indazole-3-carbonitrile step1->intermediate step2 Step 2: Regioselective N2-Methylation intermediate->step2 product This compound step2->product separation Isomer Separation (if necessary) step2->separation Mixture of isomers separation->product

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 1H-Indazole-3-carbonitrile

The precursor, 1H-indazole-3-carbonitrile, can be efficiently prepared from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction.

Experimental Protocol:

  • Materials:

    • 3-Iodo-1H-indazole

    • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

    • Sodium carbonate (Na₂CO₃)

    • N,N-Dimethylacetamide (DMAc)

    • Toluene

    • Water (degassed)

  • Procedure:

    • To a reaction vessel, add 3-iodo-1H-indazole (1.0 equiv), potassium ferrocyanide(II) trihydrate (0.6 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium carbonate (2.0 equiv).

    • Add N,N-dimethylacetamide (DMAc) and degassed water to the vessel.

    • Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for at least 15 minutes.

    • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1H-indazole-3-carbonitrile as a solid.

Quantitative Data Summary (Literature Values):

ReactantMolar Equiv.Catalyst/LigandSolventTemp. (°C)Time (h)Yield (%)
3-Iodo-1H-indazole1.0Pd(OAc)₂ / XantphosDMAc/H₂O12012-24~80-90
Step 2: Regioselective N2-Methylation of 1H-Indazole-3-carbonitrile

The methylation of 1H-indazole-3-carbonitrile can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity for the desired N2-isomer is crucial. The N2-position is generally favored under kinetic control.

Experimental Protocol (Method A: Using Methyl Iodide):

  • Materials:

    • 1H-Indazole-3-carbonitrile

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • To a solution of 1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous DMF or MeCN, add potassium carbonate (1.5 equiv) or cesium carbonate (1.5 equiv).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 equiv) dropwise to the mixture.

    • Stir the reaction at room temperature for 4-8 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product will likely be a mixture of N1 and N2 isomers. Separation can be achieved by column chromatography on silica gel. A mixed solvent system, such as methanol/water, can also be effective for purification by recrystallization[1].

Experimental Protocol (Method B: Using Trimethyloxonium Tetrafluoroborate):

  • Materials:

    • 1H-Indazole-3-carbonitrile

    • Trimethyloxonium tetrafluoroborate (Meerwein's salt)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Suspend 1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add trimethyloxonium tetrafluoroborate (1.1 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Quantitative Data Summary (Expected Outcome):

The ratio of N1 to N2 methylated products is highly dependent on the reaction conditions. While N1-alkylation is thermodynamically favored, N2-alkylation is kinetically controlled. The use of less polar solvents and specific methylating agents can favor the formation of the N2-isomer.

Methylating AgentBaseSolventTemp. (°C)N1:N2 Ratio (Expected)
Methyl IodideK₂CO₃DMFRTMixture, N1 may predominate
Trimethyloxonium tetrafluoroborate-DCMRTImproved N2 selectivity

Alternative Route: Direct C3-Cyanomethylation of 2-Substituted-2H-Indazoles

For researchers who already have a 2-substituted-2H-indazole core and wish to introduce a cyanomethyl group at the C3 position, a visible-light-promoted direct C-H functionalization offers an efficient and mild alternative.[2][3][4]

Workflow for C3-Cyanomethylation

start 2-Substituted-2H-Indazole product 3-Cyanomethyl-2-Substituted-2H-Indazole start->product Direct C-H Cyanomethylation reagents Bromoacetonitrile, Photocatalyst (Ir(ppy)₃), Base (K₂HPO₄) reagents->product conditions Visible Light (Blue LEDs), Room Temperature, Inert Atmosphere conditions->product

Caption: Workflow for the direct C3-cyanomethylation of 2-substituted-2H-indazoles.

Experimental Protocol:

  • Materials:

    • 2-Substituted-2H-indazole (e.g., 2-phenyl-2H-indazole)

    • Bromoacetonitrile

    • Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

    • Dipotassium hydrogen phosphate (K₂HPO₄)

    • Acetonitrile (MeCN)

  • Procedure:

    • In a reaction tube, combine the 2-substituted-2H-indazole (1.0 equiv), bromoacetonitrile (2.0 equiv), Ir(ppy)₃ (2 mol %), and K₂HPO₄ (2.0 equiv).

    • Add anhydrous acetonitrile (MeCN).

    • Seal the tube and degas the mixture with argon or nitrogen for 10-15 minutes.

    • Irradiate the reaction mixture with a blue LED lamp (e.g., 5W) at room temperature for 12-24 hours.

    • After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 3-cyanomethyl-2-substituted-2H-indazole.

Quantitative Data Summary (Literature Values for 2-Phenyl-2H-indazole): [2][3]

SubstrateReagentPhotocatalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Phenyl-2H-indazoleBromoacetonitrileIr(ppy)₃K₂HPO₄MeCNRT2467

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the preparation of 1H-indazole-3-carbonitrile followed by a carefully controlled N-methylation. The regioselectivity of the methylation step is a key challenge, but by manipulating the reaction conditions, the desired N2-isomer can be obtained. For the synthesis of related C3-cyanomethylated indazoles, a direct photocatalytic method provides an efficient and mild alternative. These protocols offer valuable guidance for researchers in the fields of organic synthesis and drug development, enabling the production of this important heterocyclic building block for further investigation and application.

References

General Approaches to the Synthesis of 2-Methyl-2H-indazole-3-carbonitrile and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: In accordance with safety guidelines, this document provides a general overview of synthetic strategies for educational and informational purposes. It does not constitute a detailed experimental protocol for the synthesis of any specific chemical compound. The handling of all chemical substances should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

The 2-Methyl-2H-indazole-3-carbonitrile scaffold is a significant structural motif in medicinal chemistry and drug discovery. Indazole derivatives are recognized for their wide range of biological activities, serving as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1] The synthesis of 2H-indazoles, particularly with specific substitutions, is a key area of research in organic chemistry.

Synthetic Strategies for 2H-Indazoles

The synthesis of 2H-indazoles can be challenging due to the potential for forming the more thermodynamically stable 1H-indazole isomers. However, various regioselective methods have been developed to favor the formation of the 2H-indazole core.

One common approach involves multi-component reactions. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I), has been shown to produce 2H-indazoles with a broad substrate scope and high tolerance for various functional groups.[2][3] This method is advantageous as it utilizes readily available starting materials.[3]

Palladium-catalyzed reactions are also prominent in the synthesis of 2H-indazoles. A direct and operationally simple method involves the reaction of 2-bromobenzyl bromides with arylhydrazines, which proceeds through a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation.[2] Another palladium-catalyzed approach is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[2]

Other synthetic routes include:

  • The [3 + 2] dipolar cycloaddition of sydnones and arynes, which offers mild reaction conditions and high yields without contamination from 1H-indazole isomers.[4]

  • Reductive cyclization of o-nitrobenzylidene amines, which can be promoted by reagents like tri-n-butylphosphine or under microwave conditions with specific catalysts.[2]

  • N2-alkylation of 1H-indazoles using various alkylating agents and promoters like trifluoromethanesulfonic acid or copper(II) triflate.[2]

General Experimental Workflow

The synthesis of substituted 2H-indazoles typically follows a general workflow that includes the reaction setup, monitoring, workup, and purification. A conceptual workflow for a palladium-catalyzed cross-coupling approach is illustrated below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine starting materials: - Aryl halide - Hydrazine derivative - Palladium catalyst - Ligand - Base B Add solvent (e.g., DMSO, Toluene) A->B C Heat the reaction mixture (e.g., 80-120°C) B->C D Monitor progress by TLC or LC-MS C->D E Cool to room temperature D->E F Quench the reaction E->F G Extract with organic solvent F->G H Wash with brine and dry G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J K Characterize the final product (NMR, MS, etc.) J->K

A generalized workflow for the synthesis of 2H-indazoles.

Summary of Yields for Selected 2H-Indazole Syntheses

The efficiency of 2H-indazole synthesis varies depending on the chosen method and substrates. The following table summarizes yields reported for some of the general strategies mentioned.

Synthetic MethodCatalyst/ReagentYield RangeReference
Three-component reaction of 2-bromobenzaldehydes, amines, and sodium azideCopper(I)Good[3]
Reaction of 2-bromobenzyl bromides and arylhydrazinesPalladiumGood[2]
[3 + 2] Dipolar cycloaddition-Good to excellent[4]
Reductive cyclization of o-nitrobenzylidene aminesMoO2Cl2(dmf)2 / Ph3PGood[2]
N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines--[2]

This information is intended to provide a high-level overview for researchers and scientists in the field of drug development. For specific applications, it is crucial to consult detailed research articles and perform appropriate risk assessments.

References

Application Notes and Protocols: 2-Methyl-2H-indazole-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-2H-indazole-3-carbonitrile as a key building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities.[1][2][3] This document outlines the synthesis of derivatives, their biological activities with quantitative data, and detailed experimental protocols for their evaluation.

Introduction to this compound

This compound is a crucial synthetic intermediate for the development of novel therapeutic agents.[1] The 2H-indazole core is a key pharmacophore found in numerous bioactive molecules, including kinase inhibitors and antimicrobial agents.[1][4] The nitrile group at the 3-position offers a versatile handle for chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design.[1] Derivatives of the 2H-indazole scaffold have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][5][6]

Synthetic Pathways and Methodologies

The synthesis of bioactive molecules from this compound typically involves the transformation of the nitrile group and/or modifications to the indazole core. A general workflow for the synthesis and evaluation of 2H-indazole derivatives is depicted below.

G A This compound B Chemical Modification (e.g., Hydrolysis, Reduction, Cyclization) A->B Synthesis C Library of 2H-Indazole Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G Iterative Design G->C H Preclinical Development G->H

Caption: General workflow for the development of drugs derived from this compound.

General Protocol for the Synthesis of 2-Aryl-2H-indazoles

This protocol describes a common method for synthesizing 2-aryl-2H-indazoles, which often serve as the core structure for various bioactive compounds.[7][8]

Materials:

  • 2-Bromobenzaldehydes

  • Primary amines

  • Sodium azide (NaN3)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add 2-bromobenzaldehyde (1 equivalent), the desired primary amine (1.2 equivalents), and sodium azide (1.5 equivalents).

  • Add copper(I) iodide (10 mol%) and TMEDA (10 mol%) as the catalyst system.

  • Add DMSO as the solvent and heat the mixture at 120 °C for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-2H-indazole.

Biological Applications and Quantitative Data

Derivatives of the 2H-indazole scaffold have shown promise in several therapeutic areas. Below are tables summarizing the biological activities of various 2H-indazole derivatives.

Anticancer Activity

Indazole derivatives have been extensively studied for their antitumor properties, often acting as kinase inhibitors.[1][9]

Compound TypeCell LineIC50 (µM)Reference
Substituted 2H-indazoleA549 (Lung Carcinoma)15[10]
Substituted 2H-indazoleHT-29 (Colorectal Adenocarcinoma)7.34 - 53.55[10]
Substituted 2H-indazoleHepG2 (Hepatocellular Carcinoma)7.10 - 56.28[10]
1H-pyrazolo[3,4-c]pyridine derivativeMM1.S (Multiple Myeloma)0.64[9]
6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR1 (enzymatic)0.015[9]
6-(3-methoxyphenyl)-1H-indazol-3-amineNCI-H1581 (cell-based)0.6421[9]
Antimicrobial and Antiprotozoal Activity

Several 2H-indazole derivatives have demonstrated potent activity against various pathogens.[1][6]

CompoundG. intestinalis IC50 (µM)E. histolytica IC50 (µM)T. vaginalis IC50 (µM)Reference
2-(4-Chlorophenyl)-2H-indazole0.06340.04150.1071[6]
2-(4-Methoxycarbonylphenyl)-2H-indazole0.06340.02180.1070[6]
2-(4-Chlorophenyl)-3-phenyl-2H-indazole0.06070.02130.1034[6]
Metronidazole (Reference Drug)1.22600.37980.2360[6]
Anti-inflammatory Activity

The anti-inflammatory properties of 2H-indazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[1][5]

CompoundCOX-2 Inhibition (%) @ 100 µMReference
2-(4-Chlorophenyl)-3-phenyl-2H-indazole45.3[1]
2-(4-Methoxycarbonylphenyl)-3-phenyl-2H-indazole50.1[1]
2-Phenyl-3-(4-(methylsulfonyl)phenyl)-2H-indazole52.8[1]
Celecoxib (Reference Drug)95.0[1]

Key Signaling Pathways

COX-2 Inhibition Pathway

Many 2H-indazole derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins (e.g., PGE2) C->D E Inflammation (Pain, Fever, Swelling) D->E F 2H-Indazole Derivatives F->C Inhibition

Caption: Inhibition of the COX-2 pathway by 2H-indazole derivatives.

Prostanoid EP4 Receptor Antagonism

Certain 2H-indazole derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including cancer.[11][12]

G PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds and Activates Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling (e.g., CREB activation) cAMP->Downstream Indazole 2H-Indazole Derivative (Antagonist) Indazole->EP4 Blocks PGE2 Binding

Caption: Mechanism of EP4 receptor antagonism by 2H-indazole derivatives.

Experimental Protocols

In Vitro Antiprotozoal Assay

This protocol is adapted from methodologies used to evaluate the activity of 2H-indazole derivatives against various protozoa.[6][13]

Materials:

  • Trophozoites of G. intestinalis, E. histolytica, or T. vaginalis

  • TYI-S-33 medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Metronidazole (reference drug)

  • Microplate reader

Procedure:

  • Culture trophozoites in TYI-S-33 medium to the logarithmic growth phase.

  • Prepare serial dilutions of the test compounds and metronidazole in the medium. The final DMSO concentration should not exceed 0.1%.

  • Seed the 96-well plates with a specific number of trophozoites per well.

  • Add the different concentrations of the test compounds and reference drug to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 48 hours).

  • After incubation, determine the viability of the trophozoites using a suitable method (e.g., resazurin assay or direct counting with a hemocytometer).

  • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the COX-2 inhibitory activity of 2H-indazole derivatives.[5][14]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (reference drug)

  • Assay buffer (e.g., Tris-HCl)

  • EIA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or celecoxib in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Prostanoid EP4 Receptor Antagonist Assay (cAMP-based)

This protocol describes a cell-based assay to measure the antagonistic activity of compounds on the EP4 receptor by quantifying changes in intracellular cyclic AMP (cAMP).[4][15][16]

Materials:

  • HEK293 cells stably expressing the human EP4 receptor

  • Cell culture medium and supplements

  • Prostaglandin E2 (PGE2) (agonist)

  • Test compounds dissolved in DMSO

  • A known EP4 antagonist (reference compound)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Seed the HEK293-EP4 cells in 96-well plates and culture overnight.

  • Pre-treat the cells with various concentrations of the test compounds or the reference antagonist for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of PGE2 (typically at its EC80 concentration) for a specific time (e.g., 15 minutes) to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit following the manufacturer's protocol.

  • Generate dose-response curves for the inhibition of PGE2-induced cAMP production by the test compounds.

  • Calculate the IC50 values to determine the potency of the antagonists.

References

Application of 2-Methyl-2H-indazole-3-carbonitrile in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Methyl-2H-indazole-3-carbonitrile stands as a pivotal building block in the synthesis of novel therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and FDA-approved drugs.[1] This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and data to facilitate its use in drug discovery programs.

Introduction to this compound

This compound is a nitrogen-containing heterocyclic compound that serves as a crucial synthetic intermediate. The 2H-indazole core is a key pharmacophore found in various therapeutic agents, including potent kinase inhibitors and PARP1 inhibitors for cancer therapy, as well as antimicrobial and anti-inflammatory agents.[1] The nitrile group at the 3-position offers a versatile handle for chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of chemical probes to investigate biological pathways.[1]

Key Therapeutic Areas and Biological Targets

Derivatives of the 2H-indazole scaffold have demonstrated significant activity across multiple disease areas. The primary applications are centered around oncology, inflammation, and infectious diseases.

  • Anticancer Research: Indazole derivatives are extensively studied for their antitumor properties. They are known to function as enzyme inhibitors, targeting critical pathways involved in cell proliferation and survival.[1] Key targets include:

    • Kinase Inhibition: The indazole nucleus is a core component of several multi-kinase inhibitors like Pazopanib and Axitinib, which are used in the treatment of renal cell carcinoma and other cancers.[2]

    • PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in DNA repair. Indazole-based PARP inhibitors, such as Niraparib, have shown efficacy in treating cancers with specific DNA repair deficiencies.[3]

  • Anti-inflammatory Research: Certain 2,3-diphenyl-2H-indazole derivatives have exhibited promising in vitro inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2]

  • Antimicrobial Research: Hybrid molecules incorporating the indazole motif have shown potent activity against various pathogens, including protozoa like Giardia intestinalis and Entamoeba histolytica, in some cases surpassing the potency of standard drugs.[1][4]

Quantitative Data on 2H-Indazole Derivatives

While specific quantitative data for this compound as a final drug candidate is not extensively published, as it is primarily a synthetic intermediate, the following tables summarize the reported activities of structurally related 2H-indazole derivatives against various biological targets. This data highlights the potential of the scaffold and provides a benchmark for newly synthesized compounds derived from this compound.

Table 1: Kinase Inhibitory Activity of 2H-Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
Compound 82a Pim-10.4-
Pim-21.1-
Pim-30.4-
Compound 110 CRAF-WM3629 melanoma
Compound 111 CRAF-WM3629 melanoma
Compound 128 EGFR-L858R/T790M191H1975
EGFR (wild type)3103A431

Data sourced from a review on indazole-containing derivatives and their biological perspectives.[5]

Table 2: Antiproliferative Activity of 2H-Indazole Derivatives

Compound IDCell LineIC50 (µM)
Compound 3c A549 (Lung Carcinoma)15
HT-29 (Colon Adenocarcinoma)7.34
HepG2 (Hepatocellular Carcinoma)56.28
Compound 3d A549 (Lung Carcinoma)53.55
HT-29 (Colon Adenocarcinoma)7.10
HepG2 (Hepatocellular Carcinoma)17.87

Data from a study on biologically active 2H-indazole-containing compounds.[6]

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives

Compound IDE. histolytica IC50 (µM)G. intestinalis IC50 (µM)T. vaginalis IC50 (µM)
Compound 8 0.080.120.25
Compound 10 0.050.090.18
Metronidazole 1.801.801.80

Data from a study on the synthesis and biological evaluation of 2H-indazole derivatives.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel compounds derived from this compound.

Protocol 1: Synthesis of 2-Substituted-2H-indazoles

This protocol is a general method for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, which can be adapted for the synthesis of this compound and its derivatives.[8]

Materials:

  • 2-bromobenzaldehyde derivative

  • Primary amine (e.g., methylamine)

  • Sodium azide (NaN₃)

  • Copper(I) oxide (Cu₂O) nanoparticles (catalyst)

  • Polyethylene glycol (PEG 300) (solvent)

Procedure:

  • In a reaction vessel, combine the 2-bromobenzaldehyde derivative (1 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol), and Cu₂O nanoparticles (5 mol%).

  • Add PEG 300 (3 mL) to the mixture.

  • Heat the reaction mixture at 110 °C with stirring for the appropriate time (monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-2H-indazole.

Protocol 2: PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-NAD⁺ (substrate)

  • PARP Assay Buffer

  • Developer reagent

  • Test compound (dissolved in DMSO)

  • 96-well black plate

Procedure:

  • Prepare a working solution of the test compound by diluting it in PARP Assay Buffer.

  • In a 96-well plate, add the PARP Assay Buffer, activated DNA, and the test compound to the appropriate wells.

  • Add the PARP1 enzyme to all wells except the negative control.

  • Initiate the reaction by adding β-NAD⁺ to all wells.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding the developer reagent.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., as specified by the kit manufacturer).

  • Calculate the percent inhibition of PARP1 activity by the test compound relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Protocol 3: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for screening inhibitors of human recombinant COX-2.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well black plate

Procedure:

  • Prepare a working solution of the test compound by diluting it in COX Assay Buffer.

  • To a 96-well plate, add the COX Assay Buffer and the test compound or positive control (Celecoxib) to the respective wells.

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mix to all wells.

  • Add the COX-2 enzyme to all wells except the background control.

  • Incubate the plate at 25 °C for 10 minutes, protected from light.

  • Initiate the reaction by adding the Arachidonic Acid solution.

  • Immediately begin measuring the fluorescence intensity kinetically at an excitation of 535 nm and an emission of 587 nm for at least 10-20 minutes.

  • Calculate the slope of the linear portion of the kinetic curve for each well.

  • Determine the percent inhibition by comparing the slope of the test compound wells to the vehicle control wells.

  • Calculate the IC50 value from a dose-response curve.

Visualizing Pathways and Workflows

To further aid in the understanding of the application of this compound in drug discovery, the following diagrams illustrate key concepts.

G Synthesis Workflow for 2H-Indazole Derivatives cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Workup and Purification 2_bromobenzaldehyde 2-Bromobenzaldehyde Derivative Reaction_Vessel Reaction in PEG 300 with Cu2O catalyst (110 °C) 2_bromobenzaldehyde->Reaction_Vessel Primary_Amine Primary Amine (e.g., Methylamine) Primary_Amine->Reaction_Vessel Sodium_Azide Sodium Azide Sodium_Azide->Reaction_Vessel Extraction Solvent Extraction Reaction_Vessel->Extraction Washing Washing and Drying Extraction->Washing Concentration Concentration Washing->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 2-Substituted-2H-Indazole (e.g., this compound) Chromatography->Product

Caption: Synthetic workflow for 2H-indazole derivatives.

G PARP1 Inhibition Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR_synthesis Apoptosis Apoptosis / Cell Death PARP1->Apoptosis Inhibition of repair leads to DDR_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Indazole_Inhibitor 2H-Indazole-based PARP1 Inhibitor Indazole_Inhibitor->PARP1 Inhibition

Caption: PARP1 inhibition signaling pathway.

G COX-2 Inhibition Experimental Workflow Compound_Prep Prepare Test Compound (from this compound) Assay_Setup Set up 96-well plate with Buffer, Probe, Cofactor Compound_Prep->Assay_Setup Add_Compound Add Test Compound and COX-2 Enzyme Assay_Setup->Add_Compound Incubation Incubate at 25 °C Add_Compound->Incubation Reaction_Start Initiate reaction with Arachidonic Acid Incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

References

Functionalization of 2-Methyl-2H-indazole-3-carbonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the chemical functionalization of the nitrile group in 2-Methyl-2H-indazole-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in numerous bioactive molecules.

The strategic modification of the nitrile group at the C3-position of the 2-methyl-2H-indazole core opens avenues for the synthesis of diverse derivatives, including carboxamides, primary amines, and tetrazoles. These functional groups can serve as critical pharmacophores or synthetic handles for the construction of novel therapeutic agents. This document outlines protocols for three key transformations: hydrolysis to 2-Methyl-2H-indazole-3-carboxamide, reduction to (2-Methyl-2H-indazol-3-yl)methanamine, and cycloaddition to 5-(2-Methyl-2H-indazol-3-yl)-1H-tetrazole.

Hydrolysis of Nitrile to Carboxamide

The conversion of the nitrile to a carboxamide introduces a versatile functional group capable of participating in hydrogen bonding, a key interaction in many biological systems. Both acidic and basic conditions can achieve this transformation.

Acid-Catalyzed Hydrolysis Protocol

Principle: Concentrated acid protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and deprotonation yield the primary amide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of sulfuric acid and water.

  • Reagent Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the solution. The reaction is exothermic and should be cooled in an ice bath during addition.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Base-Catalyzed Hydrolysis Protocol

Principle: A strong base, such as hydroxide, attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add a solution of sodium hydroxide or potassium hydroxide (e.g., 2-5 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. Otherwise, concentrate the solution and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the crude product by recrystallization or column chromatography.

Reduction of Nitrile to Primary Amine

The reduction of the nitrile group to a primary amine provides a basic center that can be crucial for salt formation and improving the pharmacokinetic properties of drug candidates. Strong reducing agents like lithium aluminum hydride (LAH) are typically employed for this transformation.

Lithium Aluminum Hydride (LAH) Reduction Protocol

Principle: The hydride ion (H⁻) from LAH acts as a nucleophile, attacking the nitrile carbon. Two successive additions of hydride followed by an aqueous workup lead to the formation of the primary amine.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).[1]

  • Substrate Addition: Dissolve this compound (1.0 eq) in the same dry solvent and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous sodium hydroxide.

    • '3x' mL of water.

  • Isolation: Stir the resulting granular precipitate at room temperature for at least 30 minutes. Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-Methyl-2H-indazol-3-yl)methanamine. Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

[3+2] Cycloaddition of Nitrile to Tetrazole

The conversion of a nitrile to a tetrazole ring is a common strategy in medicinal chemistry to introduce a bioisostere for a carboxylic acid group. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source.

Azide Cycloaddition Protocol

Principle: The reaction involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile, forming the five-membered tetrazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃) (e.g., 1.5-2.0 equivalents) and an ammonium salt such as ammonium chloride (NH₄Cl) or a Lewis acid like zinc chloride (ZnCl₂) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-130 °C and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Acidification and Isolation: Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The tetrazole product should precipitate. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Transformation Product Typical Yield (%) Key Spectroscopic Data
Hydrolysis 2-Methyl-2H-indazole-3-carboxamide70-90¹H NMR: Broad signals for -CONH₂ protons. IR (cm⁻¹): ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I).
Reduction (2-Methyl-2H-indazol-3-yl)methanamine60-80¹H NMR: Singlet for -CH₂NH₂ protons, broad singlet for -NH₂ protons. IR (cm⁻¹): ~3400-3300 (N-H stretch).
Cycloaddition 5-(2-Methyl-2H-indazol-3-yl)-1H-tetrazole75-95¹H NMR: Broad signal for tetrazole -NH proton (may be exchanged with D₂O). IR (cm⁻¹): ~3100-3000 (N-H stretch), ~1550-1450 (C=N and N=N stretches).

Mandatory Visualizations

G cluster_0 Functionalization Workflow A This compound B 2-Methyl-2H-indazole-3-carboxamide A->B Hydrolysis (H⁺ or OH⁻) C (2-Methyl-2H-indazol-3-yl)methanamine A->C Reduction (LiAlH₄) D 5-(2-Methyl-2H-indazol-3-yl)-1H-tetrazole A->D [3+2] Cycloaddition (NaN₃)

Caption: Reaction workflow for the functionalization of this compound.

Applications in Drug Development & Signaling Pathways

Derivatives of the 2H-indazole scaffold are known to interact with various biological targets, playing significant roles in anticancer and anti-inflammatory research.[2] The functionalized products described herein can be further elaborated to generate potent inhibitors of key signaling pathways.

  • VEGFR Signaling Pathway: Indazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[3] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis. The carboxamide and amine functionalities can be utilized to improve binding affinity and pharmacokinetic properties of potential VEGFR inhibitors.

G cluster_1 VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Inhibitor Indazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR signaling pathway by indazole derivatives.

  • PARP Signaling Pathway: Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair.[4] PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4][5] The indazole core is present in the approved PARP inhibitor Niraparib.[5] The functional groups introduced in these protocols can be key for designing novel PARP inhibitors with improved efficacy and selectivity.

G cluster_2 PARP Signaling Pathway Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates PAR PAR chains PARP1->PAR Synthesizes Repair DNA Repair PAR->Repair Recruits Repair Proteins Inhibitor Indazole Derivative Inhibitor->PARP1 Inhibits

Caption: Inhibition of the PARP-mediated DNA repair pathway by indazole derivatives.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed functionalization of 2-Methyl-2H-indazole-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in numerous bioactive molecules.[1] The nitrile group at the C3 position offers a unique electronic profile and potential for further chemical transformations. The following sections detail protocols for key palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel indazole derivatives for drug discovery and development.

While specific literature on palladium-catalyzed reactions of this compound is limited, the following protocols have been adapted from established methods for similar indazole substrates and are expected to be highly effective. Optimization of the reaction conditions may be necessary to achieve optimal yields for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of C3-Aryl/Heteroaryl-2-methyl-2H-indazoles

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties at the C3 position of the indazole core.[2][3]

Quantitative Data Summary
EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10012Estimated 70-90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME808Estimated 75-95
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11016Estimated 60-80
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane10012Estimated 70-90

*Yields are estimated based on similar reactions with other indazole derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 equiv.), palladium catalyst, and ligand (if applicable).

  • Add the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-functionalized indazole.

Heck Alkenylation: Synthesis of C3-Alkenyl-2-methyl-2H-indazoles

The Heck reaction facilitates the coupling of the indazole core with various olefins, providing access to C3-alkenylated derivatives.[4][5] This transformation is valuable for introducing vinyl groups that can be further elaborated.

Quantitative Data Summary
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF10018Estimated 60-85
2StyrenePdCl₂(PPh₃)₂ (5)-NaOAcDMA12024Estimated 55-80
3AcrylonitrilePd(OAc)₂ (5)-Ag₂CO₃Dioxane12018Estimated 65-90
4Methyl vinyl ketonePd₂(dba)₃ (2.5)P(t-Bu)₃ (5)K₂CO₃Toluene11016Estimated 50-75

*Yields are estimated based on similar reactions with other indazole derivatives.

Experimental Protocol: General Procedure for Heck Alkenylation
  • In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst, and ligand (if applicable).

  • Add the base (1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the degassed solvent and the alkene (1.5-2.0 equiv.).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C3-alkenylated product.

Buchwald-Hartwig Amination: Synthesis of C3-Amino-2-methyl-2H-indazoles

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing a route to C3-aminated indazole derivatives, which are important pharmacophores.[6][7][8]

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10012Estimated 70-90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11018Estimated 65-85
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH9024Estimated 60-80
4PyrrolidinePd(OAc)₂ (2)Xantphos (4)K₂CO₃Toluene10016Estimated 70-90

*Yields are estimated based on similar reactions with other indazole derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a glovebox-dried Schlenk tube, add the palladium catalyst and ligand.

  • Add the base (1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the tube, remove from the glovebox, and place under an inert atmosphere.

  • Add the degassed solvent, followed by the amine (1.2-1.5 equiv.).

  • Heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling Indazole 2-Methyl-2H-indazole-3-X (X = Br, I, OTf) PdII_complex Indazole-Pd(II)-X Ln Indazole->PdII_complex Pd0 Pd(0)Ln OxAdd Oxidative Addition OxAdd->PdII_complex PdII_R_complex Indazole-Pd(II)-R Ln PdII_complex->PdII_R_complex BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base Transmetalation->PdII_R_complex PdII_R_complex->Pd0 Product 3-R-2-Methyl-2H-indazole PdII_R_complex->Product RedElim Reductive Elimination RedElim->Product

Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Alkenylation Indazole 2-Methyl-2H-indazole-3-X (X = Br, I) PdII_complex Indazole-Pd(II)-X Ln Indazole->PdII_complex Pd0 Pd(0)Ln OxAdd Oxidative Addition OxAdd->PdII_complex Intermediate Pd(II) Alkyl Intermediate PdII_complex->Intermediate Alkene Alkene Coordination Coordination Coordination->Intermediate MigratoryInsertion Migratory Insertion Intermediate->Pd0 Regeneration Product 3-Alkenyl-2-Methyl-2H-indazole Intermediate->Product BetaHydride β-Hydride Elimination BetaHydride->Product Base Base

Figure 2: General catalytic cycle for the Heck alkenylation reaction.

Buchwald_Hartwig_Amination Indazole 2-Methyl-2H-indazole-3-X (X = Br, I, OTf) PdII_complex Indazole-Pd(II)-X Ln Indazole->PdII_complex Pd0 Pd(0)Ln OxAdd Oxidative Addition OxAdd->PdII_complex PdII_Amido Indazole-Pd(II)-NR₂ Ln PdII_complex->PdII_Amido Amine R₂NH AmineCoord Amine Coordination Base Base AmineCoord->PdII_Amido PdII_Amido->Pd0 Product 3-Amino-2-Methyl-2H-indazole PdII_Amido->Product RedElim Reductive Elimination RedElim->Product

Figure 3: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: Assemble Reactants Reactants This compound Coupling Partner Catalyst & Ligand Base Start->Reactants Inert Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 4: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Developing Chemical Probes from 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of chemical probes derived from 2-Methyl-2H-indazole-3-carbonitrile. This versatile heterocyclic building block serves as a valuable starting material for creating probes to investigate biological systems, with a particular focus on kinase and cyclooxygenase (COX) signaling pathways. The protocols outlined below detail the synthesis of key intermediates and the subsequent development of fluorescent and photoaffinity probes.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] this compound is an ideal starting point for chemical probe synthesis due to the versatile reactivity of the nitrile group, which can be transformed into various functionalities to modulate biological activity and attach reporter groups.[1] These probes are instrumental in target identification, validation, and imaging in drug discovery and chemical biology.

Data Presentation: Inhibitory Activity of Indazole Derivatives

The following tables summarize the in vitro inhibitory activities of various indazole derivatives against key kinase and COX enzymes. This data provides a baseline for understanding the potential biological targets of probes derived from this compound.

Table 1: Kinase Inhibitory Activity of Indazole-Based Compounds

Compound ClassTarget KinaseIC50 (nM)Assay Type
Indazole DerivativesVEGFR10.1 - 10Cell-free / Endothelial Cells
VEGFR20.2 - 30Cell-free / Endothelial Cells
VEGFR30.1 - 47Cell-free / Endothelial Cells
PDGFRβ1.6 - 84Endothelial Cells / Cell-free
c-Kit1.7 - 140Endothelial Cells / Cell-free
2,3-difluorophenyl derivativeGSK-3β18Not Specified
5-methoxy indazole derivativeGSK-3β350Not Specified
Indazole derivativeFGFR-2800Not Specified
Indazole derivativeFGFR-34500Not Specified

This table compiles data from multiple sources to show the range of activities for different indazole-based inhibitors.

Table 2: COX-2 Inhibitory Activity of Indazole and Pyrazole Derivatives

Compound ClassIC50 (µM) vs. COX-1IC50 (µM) vs. COX-2Selectivity Index (COX-1/COX-2)
Diaryl-4H-1,2,4-triazoles>1002.5 - 5.0>20 - >40
PyrazolylbenzyltriazolesNot Specified5.01Not Specified
Dihydropyrazole sulfonamidesNot Specified0.33Not Specified
Diarylpyrazoles with sulfonamides5.580.5210.73
1,5-Diarylpyrazoles-urea hybridsNot Specified0.66 - 2.04Not Specified
Dihydro-pyrazolyl-thiazolinonesNot Specified0.5Not Specified
Indolyl-N-substituted benzyl/benzoyl derivativesNot Specified7.59Not Specified
Pyrimidine-5-carbonitrilesNot Specified0.22 - 0.67Not Specified

This table presents data on various heterocyclic compounds, including indazoles and structurally related pyrazoles, to highlight the potential for COX-2 inhibition.

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and the development of chemical probes are provided below.

Protocol 1: Synthesis of 2-Methyl-2H-indazole-3-carboxamide

This protocol describes the hydrolysis of the nitrile group to an amide, a common intermediate for further functionalization.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 eq.) in tert-butanol, add a solution of KOH (3 eq.) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the tert-butanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-2H-indazole-3-carboxamide.

Protocol 2: Synthesis of (2-Methyl-2H-indazol-3-yl)methanamine

This protocol details the reduction of the nitrile group to a primary amine, providing a key linkage point.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH4 (2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (2-Methyl-2H-indazol-3-yl)methanamine.

Protocol 3: Development of a Fluorescent Kinase Probe

This protocol outlines the synthesis of a fluorescent probe by conjugating a derivative of the starting material with a fluorophore using click chemistry.

Workflow:

G cluster_synthesis Probe Synthesis cluster_assay Biological Assay Start This compound Intermediate Amine or Carboxamide Derivative Start->Intermediate Protocol 1 or 2 Alkyne_Mod Alkyne-Modified Indazole Intermediate->Alkyne_Mod Propargylation Probe Fluorescent Kinase Probe Alkyne_Mod->Probe Click Chemistry (Azide-Fluorophore) Assay_Setup Kinase Assay Setup Probe->Assay_Setup Incubation Incubation with Kinase Assay_Setup->Incubation Detection Fluorescence Detection Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for fluorescent kinase probe development.

Part A: Synthesis of Alkyne-Modified Indazole

  • Synthesize (2-Methyl-2H-indazol-3-yl)methanamine as described in Protocol 2.

  • To a solution of the amine (1 eq.) and triethylamine (1.5 eq.) in dichloromethane, add propargyl bromide (1.2 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the alkyne-modified indazole.

Part B: Click Chemistry for Fluorescent Labeling This is a general protocol; specific conditions may need optimization.[3][4][5][6][7]

  • Prepare stock solutions of the alkyne-modified indazole, an azide-functionalized fluorophore (e.g., Azide-TAMRA), copper(II) sulfate, and sodium ascorbate.

  • In a microcentrifuge tube, combine the alkyne-modified indazole (1 eq.) and the azide-fluorophore (1.1 eq.) in a mixture of tert-butanol and water (1:1).

  • Add sodium ascorbate (0.2 eq. from a fresh aqueous solution) followed by copper(II) sulfate (0.1 eq. from an aqueous solution).

  • Vortex the mixture and allow it to react at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the fluorescent probe by HPLC.

Part C: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

  • Prepare a serial dilution of the fluorescent kinase probe in DMSO.

  • In a 384-well plate, add the kinase, a suitable substrate, and ATP in kinase assay buffer.

  • Add the diluted fluorescent probe to the wells. Include controls with DMSO only (no inhibitor) and a known kinase inhibitor.

  • Incubate the plate at 30 °C for the recommended time.

  • Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the percent inhibition for each probe concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Development of a Photoaffinity Probe for Target Identification

This protocol describes the synthesis of a photoaffinity probe incorporating a benzophenone photoreactive group and a bioorthogonal alkyne handle.

Workflow:

G cluster_synthesis Probe Synthesis cluster_pal Photoaffinity Labeling Start 2-Methyl-2H-indazole-3-carboxamide Linker_Attach Linker Attachment Start->Linker_Attach N-alkylation BP_Alkyne_Attach Benzophenone-Alkyne Moiety Attachment Linker_Attach->BP_Alkyne_Attach Amide Coupling PAP Photoaffinity Probe BP_Alkyne_Attach->PAP Cell_Incubation Incubate Probe with Cells/Lysate PAP->Cell_Incubation UV_Irradiation UV Irradiation (365 nm) Cell_Incubation->UV_Irradiation Click_Chemistry Click Chemistry with Reporter Tag UV_Irradiation->Click_Chemistry Analysis SDS-PAGE / Mass Spectrometry Click_Chemistry->Analysis

Caption: Workflow for photoaffinity probe development and application.

Part A: Synthesis of the Photoaffinity Probe

  • Synthesize 2-Methyl-2H-indazole-3-carboxamide as described in Protocol 1.

  • Couple the carboxamide with a linker containing a terminal amine and a protected alkyne using a standard peptide coupling reagent (e.g., HATU).

  • Deprotect the alkyne.

  • Couple the resulting molecule with 4-benzoylbenzoic acid using another peptide coupling reaction to introduce the benzophenone moiety.

  • Purify the final photoaffinity probe by HPLC.

Part B: Photoaffinity Labeling and Target Identification

  • Incubate the photoaffinity probe with cell lysate or intact cells.

  • Irradiate the sample with UV light (typically 365 nm) to induce covalent cross-linking of the probe to its binding partners.

  • Perform a click reaction with an azide-functionalized reporter tag (e.g., biotin-azide for pulldown experiments or a fluorescent azide for in-gel visualization).

  • For pulldown experiments, capture the biotinylated proteins using streptavidin beads.

  • Elute the captured proteins and identify them by mass spectrometry.

  • For in-gel visualization, separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel imager.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways that can be investigated using chemical probes derived from this compound.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a key regulator of cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[8][9][] Kinase inhibitors targeting components of this pathway are of significant therapeutic interest.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Probe Indazole-Based Kinase Inhibitor Probe Probe->Raf Probe->ERK

Caption: Inhibition of the ERK/MAPK signaling pathway.

Prostaglandin Biosynthesis Pathway

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation and pain.[11][12][13][14][15] COX-2 is a major target for anti-inflammatory drugs.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2->PGG2 Probe Indazole-Based COX-2 Inhibitor Probe Probe->COX2

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-2H-indazole-3-carbonitrile, a key building block in medicinal chemistry. The described method is a one-pot, three-component reaction that offers high efficiency and good functional group tolerance, making it suitable for scale-up in a laboratory setting. These notes include a comprehensive experimental protocol, tabulated data for reagents and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The indazole scaffold is a privileged structure found in numerous therapeutic agents, including kinase inhibitors and anticancer drugs.[1] The regioselective synthesis of N2-substituted indazoles, such as the target compound, can be challenging due to the potential for forming the thermodynamically more stable N1-isomer.[1] This protocol outlines a copper-catalyzed, one-pot synthesis that favors the formation of the desired 2H-indazole isomer.[2][3][4] This method is advantageous as it utilizes readily available starting materials and avoids the need for pre-functionalized indazoles.[3][4]

Data Presentation

Table 1: Reagent and Solvent Quantities for Scaled-Up Synthesis
Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
2-Bromobenzaldehyde185.020.118.513.1
Methylamine (40% in H₂O)31.060.129.310.5
Sodium Azide65.010.159.75-
Copper(I) Iodide (CuI)190.450.011.9-
N,N'-Dimethylethylenediamine (DMEDA)88.150.010.881.0
Dimethyl Sulfoxide (DMSO)78.13--200
Ethyl Acetate88.11--As needed
Hexanes---As needed
Brine Solution---As needed
Sodium Sulfate (anhydrous)142.04-As needed-
Table 2: Reaction Parameters and Expected Outcome
ParameterValue
Reaction Temperature120 °C
Reaction Time12 hours
Expected Yield70-80%
Product Molecular Weight157.17 g/mol
Product AppearanceOff-white to light yellow solid

Experimental Protocol

This protocol is based on a copper-catalyzed three-component reaction.[2][3][4]

1. Reaction Setup:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromobenzaldehyde (18.5 g, 0.1 mol), copper(I) iodide (1.9 g, 0.01 mol), and N,N'-dimethylethylenediamine (DMEDA) (0.88 g, 0.01 mol).

  • Add dimethyl sulfoxide (DMSO) (200 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

2. Addition of Reagents:

  • Carefully add sodium azide (9.75 g, 0.15 mol) to the reaction mixture in one portion. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add methylamine (40% in H₂O, 10.5 mL, 0.12 mol) to the mixture dropwise using a dropping funnel over a period of 15 minutes.

3. Reaction Execution:

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the mobile phase.

4. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a 1 L beaker containing 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine solution (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Combine the fractions containing the desired product (as identified by TLC).

  • Remove the solvent under reduced pressure to yield this compound as an off-white to light yellow solid.

Mandatory Visualization

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification A Combine 2-Bromobenzaldehyde, CuI, and DMEDA in DMSO B Add Sodium Azide A->B C Add Methylamine Solution B->C D Heat to 120°C for 12h under Nitrogen C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolate Pure Product I->J

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

  • Sodium Azide: Highly toxic and can be fatal if swallowed or in contact with skin. It can form explosive heavy metal azides. Use with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Purity Assessment of 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-3-carbonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety, efficacy, and reproducibility of the final drug product. This document provides a comprehensive overview of the analytical methodologies for the purity assessment of this compound, including detailed experimental protocols and data presentation.

The analytical strategy for purity assessment should be multi-faceted, employing orthogonal techniques to provide a comprehensive profile of the compound and any potential impurities. This approach minimizes the risk of overlooking impurities that may not be detected by a single method. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR). Elemental analysis is also a fundamental technique for confirming the empirical formula.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a batch of this compound.

Purity_Assessment_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Chromatographic Analysis cluster_2 Spectroscopic and Other Analyses cluster_3 Data Evaluation and Reporting start Batch of 2-Methyl-2H- indazole-3-carbonitrile visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Tests visual->solubility hplc HPLC-UV (Purity Assay, Impurity Profiling) solubility->hplc gcms GC-MS (Residual Solvents, Volatile Impurities) solubility->gcms nmr NMR Spectroscopy (Identity, qNMR for Purity) solubility->nmr elemental Elemental Analysis (CHN Confirmation) solubility->elemental data_analysis Data Analysis and Impurity Identification hplc->data_analysis gcms->data_analysis nmr->data_analysis elemental->data_analysis report Certificate of Analysis (CoA) Generation data_analysis->report

Purity Assessment Workflow for this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analytical assessment of this compound.

Table 1: HPLC Purity and Impurity Profile

ParameterSpecificationTypical Result
Purity (by HPLC Area %)≥ 98.0%99.5%
Individual Unspecified Impurity≤ 0.10%< 0.05%
Total Impurities≤ 1.0%0.5%

Table 2: Residual Solvents by GC-MS

SolventSpecification (ICH Limit)Typical Result
Methanol≤ 3000 ppm< 100 ppm
Ethyl Acetate≤ 5000 ppm< 200 ppm
Toluene≤ 890 ppmNot Detected

Table 3: Elemental Analysis Data

ElementTheoretical %Experimental %
Carbon (C)68.7868.75
Hydrogen (H)4.494.52
Nitrogen (N)26.7326.68

Table 4: Summary of Purity Assessment by Orthogonal Methods

Analytical MethodPurposeTypical Purity Value
HPLC-UVQuantitative Purity and Impurity Profiling99.5%
qNMR (Quantitative NMR)Absolute Purity Determination99.3%
GC-MSVolatile Impurities and Residual Solvents> 99.9% (non-volatile components)
Elemental AnalysisConfirmation of Elemental CompositionConforms to theoretical values

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is designed for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is intended for the identification and quantification of residual solvents.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness)

  • Headspace autosampler

Reagents:

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Residual solvent standards

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MSD Transfer Line 250 °C
Ion Source Temperature 230 °C
Mass Range m/z 35-350

Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

  • Add 1 mL of DMSO.

  • Seal the vial and vortex to dissolve the sample.

  • Place the vial in the headspace autosampler.

Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

  • Quantify the solvents using an external or internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity (qNMR)

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can also be used for quantitative purity assessment (qNMR).[1][2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Experimental Protocol for Structural Confirmation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra and compare the chemical shifts, coupling constants, and multiplicities with the expected structure of this compound.

Experimental Protocol for Quantitative NMR (qNMR): [1]

  • Accurately weigh a specific amount of the sample and a certified internal standard into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and standard.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the compound.

Instrumentation:

  • CHN elemental analyzer

Experimental Protocol:

  • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • The sample is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • The instrument software calculates the percentage of each element.

Signaling Pathways and Logical Relationships

Logical_Relationship cluster_methods Analytical Methods cluster_data Data Obtained cluster_conclusion Conclusion HPLC HPLC-UV Purity_Impurities Purity (%) and Impurity Profile HPLC->Purity_Impurities GCMS GC-MS Residual_Solvents Residual Solvents (ppm) GCMS->Residual_Solvents NMR NMR Structure_qPurity Structural Confirmation and qNMR Purity NMR->Structure_qPurity EA Elemental Analysis Elemental_Composition Elemental Composition (%) EA->Elemental_Composition Conclusion Overall Purity and Quality Assessment Purity_Impurities->Conclusion Residual_Solvents->Conclusion Structure_qPurity->Conclusion Elemental_Composition->Conclusion

Logical relationship of analytical methods for purity assessment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-2H-indazole-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is controlling the regioselectivity of the N-methylation of the indazole-3-carbonitrile starting material. The methylation can occur at either the N1 or N2 position of the indazole ring, leading to the formation of two isomers: the desired this compound (N2-isomer) and the undesired 1-Methyl-1H-indazole-3-carbonitrile (N1-isomer).[1] Achieving high selectivity for the N2-isomer is crucial for maximizing the yield of the target compound.

Q2: What factors influence the N1 vs. N2 methylation selectivity?

A2: The regioselectivity of the methylation is significantly influenced by the reaction conditions. Key factors include the choice of base, solvent, and methylating agent. These factors determine whether the reaction is under kinetic or thermodynamic control.

Q3: Which isomer, N1 or N2, is thermodynamically more stable?

A3: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Consequently, the N1-methylated product is the thermodynamically favored isomer.[1]

Q4: How can I favor the formation of the desired N2-methylated isomer?

A4: To favor the formation of the kinetically controlled N2-isomer, specific reaction conditions are required. This typically involves the use of specific base-solvent combinations that promote alkylation at the more nucleophilic N2 position. For instance, using dimethyl carbonate as the methylating agent with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like N,N-dimethylformamide (DMF) has been shown to be effective for selective N2-methylation of similar indazole systems.[1]

Q5: What are common side products in this synthesis?

A5: The most common side product is the N1-methylated isomer, 1-Methyl-1H-indazole-3-carbonitrile. Depending on the reaction conditions and the purity of the starting materials, other impurities may also be present.

Q6: How can I purify the desired this compound from its N1-isomer?

A6: Purification can be achieved through standard techniques such as column chromatography or recrystallization.[2] The choice of method depends on the scale of the reaction and the physical properties of the isomers. Recrystallization from a suitable solvent or solvent mixture can be an effective method for separating the isomers on a larger scale.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Non-optimal reaction conditions leading to poor conversion or side reactions.- Inefficient purification.- Review and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.- Ensure anhydrous conditions if using moisture-sensitive reagents.- Improve purification technique; consider using a different solvent system for recrystallization or a different eluent for column chromatography.
Poor N2-Selectivity (High percentage of N1-isomer) - Reaction conditions favoring the thermodynamically controlled N1-isomer.- Incorrect choice of base or solvent.- Switch to conditions known to favor kinetic control and N2-alkylation. For example, consider using dimethyl carbonate with DABCO in DMF.[1]- Avoid strong, non-nucleophilic bases in aprotic solvents like NaH in THF, which tend to favor the N1-isomer.[1]
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivation of reagents or catalyst.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.- Gradually increase the reaction temperature.- Ensure the quality and purity of all reagents and solvents.
Difficulty in Separating N1 and N2 Isomers - Similar polarities of the two isomers.- Unsuitable solvent for recrystallization.- For column chromatography, screen different eluent systems to improve separation.- For recrystallization, conduct a thorough solvent screen to find a solvent or solvent mixture in which the solubilities of the two isomers are significantly different at high and low temperatures.[3]

Quantitative Data

Table 1: Influence of Reaction Conditions on N-Methylation of Indazole Derivatives

Starting MaterialMethylating AgentBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)Reference
3-Methyl-6-nitro-1H-indazoleDimethyl carbonateDABCODMFReflux- (Selective N2)-[1]
3-Methyl-6-nitro-1H-indazoleMethyl iodide / Dimethyl sulfateNaHTHF0 to RTHigh N1-selectivity-[1]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, a general procedure for the selective N2-methylation of a similar indazole derivative is provided below as a starting point for optimization.

General Protocol for Selective N2-Methylation of an Indazole Derivative[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting indazole (1.0 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Methylating Agent: Stir the mixture at room temperature for approximately 15 minutes. Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain stirring for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the product. Stir for an additional 15 minutes.

  • Isolation: Collect the solid product by filtration and wash with cold water.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indazole-3-carbonitrile and Base in Solvent add_reagent Add Methylating Agent start->add_reagent heat Heat to Reflux add_reagent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate with Water cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Crude Product filter->dry purify Purify by Recrystallization or Column Chromatography dry->purify product This compound purify->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Poor Selectivity? cause1 Suboptimal Reaction Conditions start->cause1 Low Yield cause2 Incorrect Base/ Solvent Choice start->cause2 Poor Selectivity cause3 Inefficient Purification start->cause3 Low Yield sol1 Optimize Temperature, Time, Stoichiometry cause1->sol1 sol2 Use Conditions for Kinetic Control (N2) cause2->sol2 sol3 Improve Purification Method cause3->sol3

Caption: Troubleshooting logic for addressing low yield and poor selectivity issues.

References

Technical Support Center: Purification of 2-Methyl-2h-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Methyl-2h-indazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities are typically regioisomers, unreacted starting materials, and side-products from the synthetic route. A significant challenge in the synthesis of 2-substituted indazoles is the concurrent formation of the 1-methyl-1H-indazole-3-carbonitrile isomer. Depending on the synthetic method, residual starting materials and reagents may also be present.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly employed purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the desired final purity. For removal of the 1-methyl isomer, column chromatography is often more effective.

Q3: How can I quickly assess the purity of my this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. By comparing the crude material to the purified product and spotting alongside any available standards of potential impurities (like the 1-methyl isomer), you can visualize the separation and estimate the purity. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Are there any stability concerns with this compound during purification?

A4: this compound is generally stable under standard purification conditions. However, prolonged exposure to strong acids or bases should be avoided as the nitrile group could potentially undergo hydrolysis to the corresponding carboxylic acid or amide, especially at elevated temperatures.

Troubleshooting Guide

Issue 1: My final product shows the presence of two isomers in the 1H NMR spectrum.

  • Question: How can I separate the 1-methyl and 2-methyl isomers of the indazole-3-carbonitrile?

  • Answer: Separation of these regioisomers can be challenging due to their similar polarities.

    • Column Chromatography: This is the most reliable method. A high-surface-area silica gel and a slow elution gradient are recommended. Start with a non-polar eluent system (e.g., pure hexane) and gradually increase the polarity with ethyl acetate. The isomers will often have a small but significant difference in retention factor (Rf) that can be exploited for separation.

    • Recrystallization: While potentially less effective than chromatography for isomers, fractional recrystallization can sometimes be successful. This involves a careful selection of a solvent system in which the two isomers have slightly different solubilities at a given temperature.

Issue 2: My purified product still contains unreacted starting materials.

  • Question: How do I remove starting materials that are co-eluting with my product during column chromatography?

  • Answer: If starting materials are co-eluting, you may need to adjust the polarity of your eluent system. If the starting material is significantly more or less polar, a simple adjustment to the hexane/ethyl acetate ratio should suffice. If the polarities are very similar, consider using a different solvent system altogether, for example, dichloromethane/methanol. An acidic or basic wash of the crude material before chromatography can also remove certain starting materials.

Issue 3: I am observing a low yield after purification.

  • Question: What are the common causes of low recovery during the purification of this compound?

  • Answer:

    • Recrystallization: The product may be too soluble in the chosen solvent, leading to significant loss in the mother liquor. Ensure the solvent is appropriate (high solubility at high temperature, low solubility at low temperature). Cooling the solution slowly and for a sufficient amount of time is crucial.

    • Column Chromatography: The compound may be adsorbing irreversibly to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent, especially if the compound has basic nitrogen atoms. Also, ensure the column is not overloaded.

Data on Purification Methods

The following table provides representative data on the purity of this compound that can be achieved with different purification methods. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (Crude)Final Purity (Typical)Key AdvantagesKey Disadvantages
Single Recrystallization85% (with 10% 1-isomer)95-98%Simple, scalable, cost-effectiveMay not effectively remove isomers
Column Chromatography85% (with 10% 1-isomer)>99%Excellent for isomer separationMore time-consuming and costly
Preparative HPLC98% (post-column)>99.5%Highest purity achievableExpensive, not suitable for large scale

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent. Potential solvents include isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: In a larger flask, add the chosen hot solvent to the crude material until it is fully dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product. The less polar 1-methyl isomer will typically elute before the 2-methyl isomer.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) purity_check Purity Assessment (TLC, NMR, HPLC) start->purity_check is_pure Is Purity >99%? purity_check->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No isomers Isomeric Impurities Present? troubleshoot->isomers starting_materials Starting Materials Present? isomers->starting_materials No column_chrom Column Chromatography isomers->column_chrom Yes other_impurities Other Impurities? starting_materials->other_impurities No recrystallization Recrystallization starting_materials->recrystallization Yes re_purify Re-purify other_impurities->re_purify Yes column_chrom->purity_check recrystallization->purity_check re_purify->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_final Final Steps crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Hexane/EtOAc Gradient load_column->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for purification by column chromatography.

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2H-indazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound is the direct N-alkylation of 1H-indazole-3-carbonitrile using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Q2: What are the most common byproducts in this synthesis?

A2: The most significant and often major byproduct is the regioisomeric 1-Methyl-1H-indazole-3-carbonitrile.[1][2][3] Direct alkylation of the 1H-indazole ring system typically yields a mixture of N1 and N2 substituted products.[1][3] Other potential impurities include unreacted starting material (1H-indazole-3-carbonitrile) and, depending on the reaction and workup conditions, hydrolysis products of the nitrile group (e.g., 2-Methyl-2H-indazole-3-carboxamide or 2-Methyl-2H-indazole-3-carboxylic acid).

Q3: How can I control the regioselectivity to favor the desired N2-methylated product?

A3: Achieving high regioselectivity for N2-alkylation can be challenging. The choice of base, solvent, and temperature plays a crucial role.[4][5] While N1-alkylation is often thermodynamically favored, kinetically controlled conditions may favor the N2 isomer.[5] Some literature suggests that specific conditions, such as using certain alkylating agents under acidic conditions, can promote N2-alkylation.[6][7] However, for 1H-indazole-3-carbonitrile specifically, studies have shown a strong preference for N1-alkylation.[1][2]

Q4: My reaction yields a mixture of N1 and N2 isomers. How can I separate them?

A4: Separation of the 1-Methyl-1H and this compound regioisomers can be difficult due to their similar physical properties. Flash column chromatography on silica gel is the most common method for purification.[8] In some cases, recrystallization from a mixed solvent system may also be effective for separating indazole isomers.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired this compound Suboptimal reaction conditions (base, solvent, temperature).Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, THF, Acetonitrile). Vary the reaction temperature to find the optimal balance between reaction rate and selectivity.
Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material. If the reaction stalls, consider adding more of the methylating agent or base.
High proportion of the 1-Methyl-1H-indazole-3-carbonitrile byproduct The inherent regioselectivity of the alkylation reaction favors the N1 position for this substrate.[1][2]While difficult to completely avoid, carefully tuning the reaction conditions may slightly alter the N1:N2 ratio. Focus on developing an efficient purification method to isolate the desired N2 isomer.
Presence of unreacted 1H-indazole-3-carbonitrile in the final product Insufficient amount of methylating agent or base, or too short a reaction time.Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents). Ensure the reaction is run to completion by monitoring with TLC or LC-MS.
Identification of impurities with masses corresponding to amide or carboxylic acid Hydrolysis of the nitrile group during aqueous workup or purification.Perform the aqueous workup under neutral or slightly basic conditions and avoid prolonged exposure to acidic or strongly basic conditions. Ensure solvents for chromatography are dry.

Common Byproducts in this compound Synthesis

Byproduct Chemical Name Molecular Formula Molecular Weight ( g/mol ) Typical Method of Formation
1-Methyl-1H-indazole-3-carbonitrile 1-Methyl-1H-indazole-3-carbonitrileC₉H₇N₃157.17Regioisomeric product of N-methylation of 1H-indazole-3-carbonitrile.[1][2]
Unreacted Starting Material 1H-indazole-3-carbonitrileC₈H₅N₃143.15Incomplete reaction.
Hydrolysis Product (Amide) 2-Methyl-2H-indazole-3-carboxamideC₉H₉N₃O175.19Hydrolysis of the nitrile group during workup or purification.
Hydrolysis Product (Acid) 2-Methyl-2H-indazole-3-carboxylic acidC₉H₈N₂O₂176.17Further hydrolysis of the nitrile or amide group.

Experimental Protocol: N-Methylation of 1H-indazole-3-carbonitrile

This protocol is a general representation and may require optimization.

Materials:

  • 1H-indazole-3-carbonitrile

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-indazole-3-carbonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Synthesis Pathway and Byproduct Formation

Synthesis_Byproducts cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Products 1H_indazole_3_carbonitrile 1H-indazole-3-carbonitrile reagents CH₃I, Base (e.g., K₂CO₃) Solvent (e.g., DMF) 2_methyl This compound (Desired Product) reagents->2_methyl N2-Methylation (Minor Pathway) 1_methyl 1-Methyl-1H-indazole-3-carbonitrile (Major Byproduct) reagents->1_methyl N1-Methylation (Major Pathway)

Caption: Formation of this compound and its major byproduct.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2h-indazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-Methyl-2h-indazole-3-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenge is achieving regioselectivity. Direct alkylation of an indazole ring can lead to a mixture of N1 and N2 substituted products.[1] The 1H-tautomer is generally more thermodynamically stable, which can favor the formation of the N1-methylated isomer.[1] Achieving high yields of the desired 2-Methyl-2h-indazole (N2) isomer requires careful control of the reaction conditions to favor kinetic control over thermodynamic control.[1] Other challenges include optimizing reaction yield, minimizing side-product formation, and purification of the final product.

Q2: How can I selectively synthesize the 2-Methyl (N2) isomer over the 1-Methyl (N1) isomer?

A2: To favor the kinetically preferred N2-product, you can modify the electronic properties of the substrate or adjust the reaction conditions.[1] Key factors that influence the N1 vs. N2 regioselectivity include the choice of base, solvent, and the nature of the electrophile.[1] For instance, employing specific catalysts and reaction conditions can steer the reaction towards the desired N2 isomer. Some modern synthetic methods are specifically designed to yield 2H-indazoles, such as the Davis-Beirut reaction or the Cadogan reductive cyclization.[1]

Q3: What are some of the key applications of this compound derivatives?

A3: The indazole scaffold is a privileged structure in pharmacology, appearing in numerous bioactive molecules and FDA-approved drugs. This compound serves as a crucial synthetic intermediate for creating novel molecules for a wide range of diseases. These derivatives are extensively investigated for their antitumor properties, often as enzyme inhibitors targeting pathways in cell proliferation. They are also explored in antimicrobial and anti-inflammatory research. The nitrile group provides a versatile handle for further chemical modifications, making these compounds valuable for developing chemical probes to study biological pathways.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no product yield - Inactive catalyst- Inappropriate solvent- Non-optimal temperature- Poor quality starting materials- Use a fresh, active catalyst. Consider screening different catalysts (e.g., copper-based vs. palladium-based).- Test a range of solvents with varying polarities.- Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.- Ensure the purity of starting materials and reagents.
Formation of N1-isomer as the major product - Reaction conditions favor the thermodynamic product.- Modify the reaction conditions to favor the kinetic product (N2-isomer). This may involve using a different base-solvent combination or a lower reaction temperature.[1]
Multiple side products observed by TLC/LC-MS - Decomposition of starting materials or product- Competing side reactions- Lower the reaction temperature.- Reduce the reaction time.- Use a milder base.- Ensure an inert atmosphere if reagents are air-sensitive.
Difficulty in purifying the final product - Similar polarity of the desired product and impurities.- Optimize the mobile phase for column chromatography.- Consider recrystallization from a suitable solvent system.- If applicable, derivatize the product to alter its polarity for easier separation, followed by deprotection.

Data Presentation: Optimization of Reaction Conditions

The following tables provide representative data on how varying reaction parameters can influence the yield of 2H-indazole derivatives. While this data is based on related indazole functionalizations, it offers a guideline for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Solvent on Yield

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1CuI (10)DMSO12075
2Cu2O-NP (5)PEG 30010085[1]
3Pd(OAc)2 (5)Toluene11065
4NoneDMF120<10

Table 2: Effect of Base and Temperature on Yield

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1Cs2CO3 (2)DMSO12080[2]
2K2CO3 (2)DMSO12068
3NaH (1.2)THF6055 (Potential for more N1-isomer)[1]
4Cs2CO3 (2)DMSO8060

Experimental Protocols

General Protocol for N-Methylation of 1H-Indazole-3-carbonitrile

This protocol describes a general method for the N-methylation of a 1H-indazole-3-carbonitrile precursor to yield this compound.

Materials:

  • 1H-Indazole-3-carbonitrile

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., Cesium Carbonate (Cs2CO3), Potassium Carbonate (K2CO3))

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Anhydrous conditions

Procedure:

  • To a solution of 1H-indazole-3-carbonitrile (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the methylating agent (1.1-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 1H-Indazole-3-carbonitrile reagents Add Base (e.g., Cs2CO3) and Methylating Agent in Anhydrous Solvent start->reagents reaction Heat under Inert Atmosphere (e.g., 60-120 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product 2-Methyl-2h-indazole- 3-carbonitrile purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_regioselectivity Troubleshooting Regioselectivity: N1 vs. N2 Isomer Formation cluster_conditions Modify Reaction Conditions cluster_strategy Alternative Strategy start High N1-isomer formation? base Change Base (e.g., from NaH to Cs2CO3) start->base Yes solvent Change Solvent (e.g., from THF to DMSO) start->solvent Yes temp Lower Temperature start->temp Yes alternative_route Consider a different synthetic route (e.g., Cadogan or Davis-Beirut) start->alternative_route If modifications are ineffective outcome Increased N2-isomer selectivity base->outcome solvent->outcome temp->outcome alternative_route->outcome

Caption: Decision tree for troubleshooting regioselectivity in indazole methylation.

References

stability and degradation of 2-Methyl-2h-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-Methyl-2H-indazole-3-carbonitrile. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the container tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is generally stable, with some indazole derivatives reported to be stable for at least five years under proper storage conditions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure which contains an indazole ring and a nitrile group, two primary degradation pathways can be anticipated:

  • Hydrolysis of the Nitrile Group: The carbonitrile (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages, first forming an amide intermediate (2-Methyl-2H-indazole-3-carboxamide) and subsequently the corresponding carboxylic acid (2-Methyl-2H-indazole-3-carboxylic acid).[1][2][3][4][5]

  • Degradation of the Indazole Ring: The indazole ring itself is a relatively stable aromatic system. However, prolonged exposure to harsh conditions such as strong acids or bases, high temperatures, or intense light may lead to ring-opening or other rearrangements. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[6][7]

Q3: Is this compound sensitive to light?

A3: Many heterocyclic compounds exhibit sensitivity to light (photostability issues).[8][9] It is best practice to handle this compound in a laboratory with minimized exposure to direct sunlight or strong artificial light. Photodegradation can lead to the formation of various impurities. For critical experiments, it is recommended to use amber vials or work under controlled lighting conditions.

Q4: Can I expect degradation of this compound at elevated temperatures?

A4: Yes, thermal degradation is a possibility, especially at temperatures exceeding typical laboratory conditions. Thermal stress can accelerate the degradation processes, potentially leading to the decomposition of the molecule. Studies on similar heterocyclic compounds have shown that decomposition often begins at temperatures above 250°C.[10][11] The specific thermal stability of this compound would need to be determined experimentally.

Troubleshooting Guides

Issue 1: Appearance of an unexpected peak during HPLC analysis, suggesting the presence of an impurity.
  • Question: I am observing a new, more polar peak in my HPLC chromatogram after storing my sample of this compound in solution. What could this be?

  • Possible Cause: This is likely a result of the hydrolysis of the nitrile group, especially if the solvent is aqueous or contains acidic or basic additives. The resulting carboxylic acid (2-Methyl-2H-indazole-3-carboxylic acid) is more polar and would elute earlier on a reverse-phase HPLC column. The intermediate amide would also be more polar than the parent compound.

  • Troubleshooting Steps:

    • Analyze the Mass: Use LC-MS to determine the mass of the impurity. A mass increase of 18 Da (loss of N, gain of O and OH) would suggest the formation of the carboxylic acid, while a mass increase of 17 Da (gain of O and NH2) would indicate the amide.

    • Control the pH: If possible, buffer your solutions to a neutral pH to minimize acid- or base-catalyzed hydrolysis.

    • Use Fresh Solutions: Prepare solutions of this compound fresh before use to minimize the time for potential degradation.

    • Store Solutions Properly: If solutions must be stored, keep them at low temperatures (e.g., 2-8 °C) and protected from light.

Issue 2: Inconsistent results in biological assays.
  • Question: My experimental results are not reproducible when using a stock solution of this compound that is a few days old. Why might this be happening?

  • Possible Cause: The degradation of the parent compound into one or more byproducts could lead to a decrease in the effective concentration of the active molecule. The degradation products may also have different biological activities, potentially interfering with the assay.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.[12][13][14][15] This involves intentionally exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the formation of degradants by a stability-indicating analytical method like HPLC.

    • Qualify Your Stock Solution: Before use in critical experiments, verify the purity of your stock solution using a qualified analytical method.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on this compound. Note: This data is for example purposes only and should not be considered as actual experimental results.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl24 hours15%22-Methyl-2H-indazole-3-carboxylic acid
0.1 M NaOH24 hours25%32-Methyl-2H-indazole-3-carboxylic acid
50°C48 hours5%1Unknown
UV Light (254 nm)12 hours10%2Photoproduct 1
3% H₂O₂24 hours8%1N-oxide derivative

Table 2: HPLC Retention Times of this compound and Potential Degradants (Hypothetical)

CompoundRetention Time (min)
This compound15.2
2-Methyl-2H-indazole-3-carboxamide12.8
2-Methyl-2H-indazole-3-carboxylic acid10.5

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or elevated temperature for a specified time.

  • Thermal Degradation: Store an aliquot of the stock solution in an oven at a specified temperature (e.g., 80°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled source of UV and/or visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Visualizations

G cluster_main Potential Degradation Pathways parent This compound amide 2-Methyl-2H-indazole-3-carboxamide parent->amide Hydrolysis (mild acid/base) ring_opened Ring-Opened Products parent->ring_opened Harsh Conditions (e.g., high temp, strong acid/base) acid 2-Methyl-2H-indazole-3-carboxylic acid amide->acid Hydrolysis (strong acid/base) G cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peak start Unexpected Peak Observed in HPLC check_mass Analyze by LC-MS start->check_mass mass_increase_18 Mass +18 Da? (Carboxylic Acid) check_mass->mass_increase_18 mass_increase_17 Mass +17 Da? (Amide) check_mass->mass_increase_17 other_mass Other Mass Change? check_mass->other_mass confirm_hydrolysis Confirms Hydrolysis Pathway mass_increase_18->confirm_hydrolysis mass_increase_17->confirm_hydrolysis investigate_other Investigate Other Degradation (e.g., Photodegradation, Oxidation) other_mass->investigate_other mitigate Mitigation: - Use fresh solutions - Control pH - Store properly confirm_hydrolysis->mitigate

References

troubleshooting failed reactions with 2-Methyl-2h-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-2H-indazole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for reactions involving this versatile heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is key to successful synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield or no reaction when using this compound as a starting material?

Low yields or failed reactions can often be attributed to several factors:

  • Reagent Purity and Stability: Ensure the purity of this compound and other reagents. The compound itself is generally stable, but impurities can interfere with the reaction.

  • Solvent and Atmosphere: Indazole chemistry can be sensitive to the reaction environment. Ensure anhydrous conditions (dry solvents, inert atmosphere like nitrogen or argon) are used, especially for reactions involving strong bases or organometallics.

  • Base Selection: The choice of base is critical. For reactions involving deprotonation, the pKa of the conjugate acid of the base should be appropriate for the intended transformation.

  • Reaction Temperature: Some reactions require precise temperature control. Both insufficient heating and overheating can lead to failed reactions or byproduct formation.

  • Steric Hindrance: The 2-methyl group and the 3-carbonitrile group can sterically hinder certain transformations at or near these positions.

Q2: I am observing the formation of an unexpected N1-methylated indazole isomer in my reaction mixture. How can I prevent this?

While your starting material is the N2-methylated isomer, certain reaction conditions, particularly those involving heat or acidic/basic conditions, could potentially lead to isomerization or reveal the presence of an N1-isomer impurity. Direct alkylation of indazoles often yields a mixture of N1 and N2 isomers.[4] To ensure you are starting with pure N2-isomer and to prevent isomerization:

  • Confirm Starting Material Purity: Verify the isomeric purity of your this compound using techniques like ¹H NMR.

  • Avoid Harsh Conditions: If possible, use milder reaction conditions (lower temperatures, less aggressive reagents) to minimize the risk of isomerization.

  • Strategic Synthesis: The synthesis of 2H-indazoles can be achieved with high regioselectivity using specific methods like the Davis-Beirut reaction or certain copper-catalyzed multi-component reactions.[5][6]

Q3: My attempt to hydrolyze the nitrile group to a carboxylic acid is failing. What are the likely issues?

Hydrolysis of the nitrile group on the electron-rich indazole ring can be challenging. Common issues include:

  • Incomplete Hydrolysis: The reaction may stop at the amide intermediate. Harsher conditions (higher temperature, longer reaction time, or stronger acid/base) may be required to drive the reaction to the carboxylic acid.

  • Degradation of the Indazole Core: Strong acidic or basic conditions required for hydrolysis might lead to the degradation of the indazole ring system.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the reaction medium, hindering the reaction progress.

Troubleshooting Guides

Guide 1: Failed Nitrile Hydrolysis

Problem: Attempted hydrolysis of the 3-carbonitrile group to a carboxylic acid results in no reaction or a complex mixture of products.

Troubleshooting Workflow:

G start Start: Failed Nitrile Hydrolysis check_conditions Were harsh acidic or basic conditions used? start->check_conditions harsh_yes Yes check_conditions->harsh_yes Yes harsh_no No check_conditions->harsh_no No degradation Potential for indazole ring degradation. Consider milder conditions. harsh_yes->degradation check_completion Is the reaction incomplete (stalled at amide)? harsh_no->check_completion mild_conditions Try milder hydrolysis methods: - Stepwise hydrolysis (formamide first) - Enzyme-catalyzed hydrolysis degradation->mild_conditions end Successful Hydrolysis mild_conditions->end incomplete_yes Yes check_completion->incomplete_yes Yes incomplete_no No check_completion->incomplete_no No drive_reaction Increase reaction time and/or temperature cautiously. Monitor for degradation. incomplete_yes->drive_reaction other_issues Consider other issues: - Reagent purity - Solvent choice - Solubility incomplete_no->other_issues drive_reaction->end other_issues->end

Caption: Troubleshooting workflow for failed nitrile hydrolysis.

Quantitative Data Summary: Comparison of Hydrolysis Conditions

MethodReagentsTemperature (°C)Time (h)Potential Issues
Strong AcidH₂SO₄ (conc.), H₂O100-12012-24Ring degradation, charring
Strong BaseNaOH (aq.), EtOHReflux8-16Ring opening, side reactions
Two-Step1. H₂O₂, K₂CO₃, DMSO2. HCl (aq.)1. 40-602. Reflux1. 4-82. 6-12Isolation of amide intermediate
Mild AcidAcetic Acid, H₂OReflux24-48Slow reaction rate
Guide 2: Unsuccessful C3-Functionalization (e.g., Carbamoylation, Alkylation)

Problem: Attempts to perform reactions at the C3 position, such as visible-light-promoted carbamoylation or alkylation, result in low to no yield.[7][8]

Troubleshooting Workflow:

G start Start: Failed C3-Functionalization check_photocatalyst For photoredox reactions: Is the photocatalyst active? Is the light source appropriate? start->check_photocatalyst photocat_yes Yes check_photocatalyst->photocat_yes Yes photocat_no No check_photocatalyst->photocat_no No check_base Is the base appropriate for the reaction? Is it strong enough? photocat_yes->check_base photocat_issue Verify catalyst loading and purity. Ensure correct wavelength and intensity of the light source. photocat_no->photocat_issue end Successful C3-Functionalization photocat_issue->end base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_atmosphere Is the reaction sensitive to oxygen? Was the system properly degassed? base_yes->check_atmosphere base_issue Consider a stronger or non-nucleophilic base. Ensure anhydrous conditions. base_no->base_issue base_issue->end atm_yes Yes check_atmosphere->atm_yes No atm_no No check_atmosphere->atm_no Yes atm_issue Degas the solvent and reaction mixture. Maintain an inert atmosphere (N₂ or Ar). atm_yes->atm_issue atm_no->end atm_issue->end

Caption: Troubleshooting C3-functionalization reactions.

Quantitative Data Summary: Photocatalytic Carbamoylation Conditions

ParameterCondition 1Condition 2
Photocatalyst 4CzIPN (5 mol%)Ir(ppy)₃ (2 mol%)
Base Cs₂CO₃ (2 equiv)K₂HPO₄ (2 equiv)
Solvent DMSOMeCN
Atmosphere O₂Argon
Light Source Blue LEDBlue LED
Temperature 35 °CRoom Temperature
Reference [7][8]

Experimental Protocols

Protocol 1: Basic Hydrolysis of this compound to the Carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (10-20 eq, e.g., 20% w/v).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction may take 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify with concentrated HCl until the pH is ~2-3. A precipitate should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the solid under vacuum to yield 2-Methyl-2H-indazole-3-carboxylic acid.

Protocol 2: Reduction of the Nitrile to an Amine
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up:

    • Cool the reaction to 0 °C.

    • Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude (2-Methyl-2H-indazol-3-yl)methanamine.

    • Purify by column chromatography if necessary.

Signaling Pathways and Logical Relationships

Potential Side Reactions of this compound

G start 2-Methyl-2H-indazole- 3-carbonitrile hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction organometallic Organometallic Addition (e.g., Grignard) start->organometallic amide Amide Intermediate hydrolysis->amide ring_opening Ring Opening hydrolysis->ring_opening Harsh Conditions amine Primary Amine reduction->amine ketone Ketone organometallic->ketone acid Carboxylic Acid amide->acid

Caption: Common transformations and potential side reactions.

References

regioselectivity issues in the synthesis of 2H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity. Find answers to frequently asked questions and step-by-step troubleshooting guides to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major issue in the synthesis of substituted indazoles?

A1: The indazole ring system exhibits annular tautomerism, where a proton can reside on either of the two nitrogen atoms. This leads to two distinct tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Consequently, direct functionalization, such as N-alkylation or N-acylation, on an unsubstituted indazole core often yields a mixture of N1- and N2-substituted products, creating significant challenges for purification and yield of the desired regioisomer.[1][3] Achieving high regioselectivity is therefore critical for synthesizing specific, biologically active molecules.[1]

Q2: What are the primary synthetic strategies to selectively obtain 2H-indazoles?

A2: While direct alkylation of an existing indazole ring can be tuned to favor the N2 position, several synthetic routes build the heterocyclic core to directly and selectively yield 2H-indazoles. Key methods include:

  • The Davis-Beirut Reaction: This robust method constructs the 2H-indazole core, often under mild basic conditions, from precursors like o-nitrobenzyl amines.[4][5] It proceeds via a key nitroso imine intermediate that undergoes an N-N bond-forming heterocyclization.[4]

  • One-Pot Condensation-Cadogan Reductive Cyclization: This operationally simple method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by a reductive cyclization promoted by a phosphine reagent.[6][7][8] It is highly effective for producing a diverse range of N2-substituted indazoles.[6]

  • [3+2] Dipolar Cycloaddition: The reaction between sydnones and arynes provides a rapid and efficient route to 2H-indazoles, often with excellent yields and no contamination from the 1H-isomer.[9]

Q3: How do steric and electronic effects of substituents on the indazole ring influence N2-selectivity during alkylation?

A3: Substituents on the indazole ring critically influence the N1/N2 product ratio.

  • Electronic Effects: Electron-withdrawing groups (EWGs), particularly at the C-7 position (e.g., -NO₂, -CO₂Me), strongly favor the formation of the N2-substituted product. This has been shown to provide excellent N2-selectivity (≥96%).[1][10][11]

  • Steric Effects: Conversely, bulky substituents at the C-3 position tend to sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[1]

Troubleshooting Guide

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the desired 2H-indazole (N2-substituted) product?

Solution: To favor the N2-product, you must shift reaction conditions away from those that produce the thermodynamically stable N1-isomer.

  • Introduce an Electron-Withdrawing Group: If your starting material can be modified, introduce an EWG like a nitro (-NO₂) or ester (-CO₂Me) group at the C-7 position of the indazole ring. This modification dramatically enhances N2-selectivity.[10][11]

  • Change to Acidic Conditions: Switch from basic conditions (like NaH) to acidic catalysis. Using trifluoromethanesulfonic acid (TfOH) with a diazo compound as the alkylating agent has been shown to afford N2-alkylated products with extremely high regioselectivity (N2/N1 ratio up to 100/0).[1][12]

  • Consider a Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate) is known to favor the formation of the N2-regioisomer under kinetically controlled conditions.[11]

Problem 2: My Cadogan cyclization to produce a 2H-indazole is inefficient, requiring harsh conditions and resulting in low yields.

Solution: Traditional Cadogan reactions can be harsh. Modern, milder one-pot protocols have been developed to improve efficiency, safety, and substrate scope.

  • Adopt a Mild, One-Pot Protocol: Instead of isolating intermediates, perform the initial condensation and the subsequent reductive cyclization in a single pot. A well-established method uses ortho-nitrobenzaldehydes and primary amines in isopropanol at 80°C, followed by the addition of tri-n-butylphosphine as the reducing agent.[6][8] This approach avoids high temperatures and improves yields for a wide variety of substrates.[6]

Problem 3: I am attempting the Davis-Beirut reaction to synthesize an N-aryl-2H-indazole, but the yield is poor due to competing side reactions.

Solution: The synthesis of N-aryl-2H-indazoles via the Davis-Beirut reaction can be challenging because the N-N bond formation step is slower compared to N-alkyl versions. This allows water to competitively add to the key nitroso imine intermediate, leading to imine bond cleavage.[5]

  • Utilize Photochemical Conditions: A modified approach uses photochemical methods to generate the key intermediate under Brønsted acid-catalyzed conditions, which has been shown to be more effective for accessing N-aryl targets.[13]

  • Strictly Control Water Content: Given the sensitivity of the intermediate to water, ensure the reaction is run under anhydrous conditions to minimize the competitive imine cleavage pathway.[4]

Data Presentation: Regioselectivity in Indazole N-Alkylation

The choice of reagents and the electronic nature of the indazole substrate have a profound impact on the regiochemical outcome of N-alkylation. The tables below summarize quantitative data from various studies.

Table 1: Effect of Reaction Conditions on N1/N2 Selectivity

Indazole SubstrateAlkylating AgentBase / CatalystSolventTemp (°C)N2:N1 RatioYield (%)Reference(s)
1H-Indazolen-PentanolPPh₃, DIADTHFRT2.5 : 1 78 (total)[11]
1H-IndazoleEthyl 2-diazopropanoateTfOH (cat.)DCE50>99 : 1 95[12]
5-Bromo-1H-indazoleMethyl IodideK₂CO₃DMFRT1 : 1.1 84 (total)[2]
1H-IndazoleAllyl BromideGa/AlDMF/H₂ORT>95 : 5 High[14][15]

Table 2: Effect of C-7 Substituents on N2-Selectivity

C-7 SubstituentAlkylating AgentBaseSolventTemp (°C)N2:N1 RatioYield (%)Reference(s)
-NO₂n-Pentyl BromideNaHTHF5096 : 4 93[10][11]
-CO₂Men-Pentyl BromideNaHTHF50>99 : 1 95[10][11]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2H-Indazoles via One-Pot Condensation-Cadogan Reductive Cyclization[1][6][8]

This protocol provides a general and efficient method for synthesizing N2-substituted indazoles under mild conditions.

  • Mixing Reagents: In a suitable reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired primary aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH) as the solvent.

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours. This step forms the ortho-imino-nitrobenzene intermediate. Monitor the formation of the imine by TLC or LC-MS.

  • Reductive Cyclization: Once the condensation is complete, add tri-n-butylphosphine (1.5 eq) directly to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. The reaction is typically complete within 12-24 hours. Monitor its progress by TLC or LC-MS until the starting intermediate is consumed.

  • Workup: Allow the reaction to cool to room temperature. Concentrate the solvent under reduced pressure to obtain the crude residue.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole product.

Protocol 2: General Procedure for N2-Alkylation using TfOH Catalyst[12]

This protocol is highly selective for the N2-position and tolerates a wide range of functional groups.

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in 1,2-dichloroethane (DCE), add the diazo compound (1.2 eq).

  • Catalysis: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH).

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction by TLC until the indazole starting material is fully consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the pure N2-alkylated indazole.

Visualizations

factors_influencing_alkylation cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base (e.g., NaH) Outcome Alkylation Outcome Base->Outcome Acid Acid (e.g., TfOH) Acid->Outcome Solvent Solvent (e.g., THF, DCE) Solvent->Outcome Sterics Steric Hindrance (e.g., Bulky C3-group) Sterics->Outcome Electronics Electronics (e.g., C7-EWG) Electronics->Outcome N1 N1-Product (Thermodynamic) Outcome->N1 Favored by: - Strong Base (NaH) - Bulky C3-group N2 N2-Product (Kinetic) Outcome->N2 Favored by: - Acid Catalysis - C7-EWG

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

troubleshooting_workflow start Start: Poor Regioselectivity (Mixture of N1/N2 Isomers) goal Desired Product? start->goal n2_path Synthesize N2-Isomer goal->n2_path  N2 n1_path Synthesize N1-Isomer goal->n1_path  N1 strategy_n2 Select N2-Directing Strategy n2_path->strategy_n2 strategy_n1 Select N1-Directing Strategy n1_path->strategy_n1 option_n2_1 Option 1: Use C7-EWG Substrate strategy_n2->option_n2_1 option_n2_2 Option 2: Use Acidic Conditions (e.g., TfOH cat.) strategy_n2->option_n2_2 option_n2_3 Option 3: Use de novo synthesis (Cadogan, Davis-Beirut) strategy_n2->option_n2_3 option_n1_1 Option 1: Use NaH in THF strategy_n1->option_n1_1 option_n1_2 Option 2: Introduce Bulky C3-Group strategy_n1->option_n1_2 end_n2 Result: High N2-Selectivity option_n2_1->end_n2 option_n2_2->end_n2 option_n2_3->end_n2 end_n1 Result: High N1-Selectivity option_n1_1->end_n1 option_n1_2->end_n1

Caption: Decision workflow for controlling N1/N2 regioselectivity.

cadogan_workflow title One-Pot Cadogan Reductive Cyclization start_materials o-Nitrobenzaldehyde + Primary Amine + i-PrOH step1 1. Condensation Heat to 80 °C, 1-2h start_materials->step1 intermediate o-Imino-nitrobenzene (in situ) step1->intermediate step2 2. Reductive Cyclization Add P(n-Bu)₃ (1.5 eq) Stir at 80 °C, 12-24h intermediate->step2 crude Crude Reaction Mixture step2->crude step3 3. Workup Cool & Concentrate crude->step3 purification 4. Purification Flash Column Chromatography step3->purification product Pure 2H-Indazole purification->product

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

Technical Support Center: 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the use of alternative catalysts in the synthesis of 2H-indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative catalysts to palladium for 2H-indazole synthesis?

A1: While palladium catalysts are widely used, several alternative and effective catalytic systems have been developed.[1][2][3] These include copper-based catalysts (such as CuI, Cu₂O nanoparticles, and CuO nanoparticles), rhodium(III) catalysts, and cobalt complexes.[1][2] Additionally, metal-free synthesis methods are emerging, utilizing photochemical or thermochemical approaches.[4]

Q2: I am observing low yields in my copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. What are the potential causes?

A2: Low yields in this reaction can stem from several factors. Common issues include:

  • Catalyst Inactivity: The copper catalyst, such as CuI or CuO nanoparticles, may have reduced activity. Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., away from air and moisture).

  • Ligand-Free System Issues: While many protocols are "ligand-free," trace impurities can sometimes coordinate to the copper and inhibit catalysis. Ensure high-purity solvents and reagents are used.

  • Base Inefficiency: The choice and amount of base (e.g., Cs₂CO₃) are critical. Ensure the base is anhydrous and adequately dispersed in the reaction mixture.

  • Solvent Effects: The solvent plays a crucial role. DMSO and PEG-300 are commonly used and their purity can impact the reaction outcome.[3]

  • Reaction Temperature: The reaction temperature is often critical. For instance, many copper-catalyzed systems require temperatures around 120°C to proceed efficiently.[2]

Q3: My palladium-catalyzed intramolecular amination to form a 2-aryl-2H-indazole is giving a significant amount of debrominated starting material. How can I minimize this side product?

A3: The formation of debrominated starting material is a common side reaction in palladium-catalyzed cross-coupling reactions.[5][6] To minimize this:

  • Optimize Ligand: The choice of phosphine ligand is critical. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is often effective, but other bulky electron-rich ligands like t-Bu₃PHBF₄ can also be beneficial.[3][5]

  • Control Reaction Time: Prolonged reaction times can lead to increased hydrodehalogenation. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed.

  • Base Selection: The strength and nature of the base (e.g., t-BuONa) can influence the relative rates of the desired amination and the undesired debromination. Screening different bases might be necessary.

  • Palladium Pre-catalyst: The choice of palladium source (e.g., Pd(OAc)₂) and its handling are important. Using a fresh, high-quality pre-catalyst can improve results.[5]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in N-Alkylation/Arylation of Indazoles

Problem: My reaction is producing a mixture of 1H- and 2H-indazole isomers, with poor selectivity for the desired 2H-indazole.

Potential Cause Troubleshooting Step
Steric Hindrance For N-alkylation, less sterically hindered alkylating agents may favor N1 substitution. Consider using a bulkier alkylating agent to favor N2 substitution.
Reaction Conditions Direct N-arylation or N-alkylation often leads to mixtures.[5] Consider a directed synthesis approach, such as the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines, which has been shown to be highly regioselective for 2-substituted-2H-indazoles.[7]
Catalyst System For palladium-catalyzed reactions, the ligand can influence regioselectivity. Experiment with different phosphine ligands.
Protecting Groups If applicable, the use of a protecting group on the indazole nitrogen can direct the substitution to the other nitrogen, followed by deprotection.
Guide 2: Catalyst Deactivation or Low Turnover

Problem: The reaction starts but stalls before completion, indicating catalyst deactivation.

Potential Cause Troubleshooting Step
Air or Moisture Sensitivity Many catalysts, particularly palladium and copper complexes, are sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Substrate Impurities Certain functional groups on the substrate can poison the catalyst (e.g., unprotected thiols). Purify starting materials thoroughly.
High Catalyst Loading Required Some older methods required high catalyst loading.[2] Consider newer, more efficient catalytic systems that operate at lower loadings. For example, CuO nanoparticles have been reported to be effective at 2.5 mol%.[2]
Ligand Degradation Phosphine ligands can be susceptible to oxidation. Use high-purity ligands and handle them under an inert atmosphere.
Inadequate Mixing In heterogeneous catalysis (e.g., using nanoparticles), ensure efficient stirring to maintain catalyst suspension and facilitate mass transfer.

Catalyst Performance Data

The following tables summarize quantitative data for various alternative catalytic systems for 2H-indazole synthesis.

Table 1: Copper-Catalyzed Synthesis of 2H-Indazoles

Catalyst SystemStarting MaterialsBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (10 mol%)/TMEDA (10 mol%)2-bromobenzaldehydes, primary amines, NaN₃-DMSO12012Good[2]
CuO nanoparticles (2.5 mol%)2-bromobenzaldehydes, primary amines, NaN₃Cs₂CO₃DMSO120-40-84[2]
Cu₂O nanoparticles2-chloro/bromobenzaldehydes, primary amines, NaN₃-PEG 300---[3]
Cu/activated charcoal2-bromobenzaldehydes, amines, [bmim]N₃-----[8]

Table 2: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles

Catalyst SystemStarting MaterialsBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂/dppfN-aryl-N-(o-bromobenzyl)hydrazinest-BuONaToluene90Moderate to Good[5][6]
Pd catalyst/t-Bu₃PHBF₄3-bromo-4-((methylthio)methyl) derivatives, hydrazinesCs₂CO₃-100up to 80[9]
Pd catalyst/t-Bu₃PHBF₄2-bromobenzyl bromides, arylhydrazinesCs₂CO₃DMSO120up to 79[7]

Table 3: Other Catalytic Systems for 2H-Indazole Synthesis

Catalyst SystemMethodStarting MaterialsYield (%)Reference
Rhodium(III)C-H activation/annulationAzobenzenes and sulfoxonium ylidesGood[1]
CobaltC-H transformationAzobenzenes and aldehydesModerate to Excellent[1]
Iodine-mediatedC-H functionalizationortho-alkylazobenzenesModerate to Good[1]
Metal-free (Photoredox)Oxidative Coupling2H-indazoles and amines-[3][4]
Metal-free (Electrochemical)Oxidative Cyclizationortho-alkyl-substituted azobenzenesGood[3]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles

This protocol is based on the method described by Khatun et al. for a ligand-free synthesis.[2][10]

  • To a reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), Cs₂CO₃ (2.0 equiv.), and CuO nanoparticles (2.5 mol%).

  • Add anhydrous DMSO as the solvent.

  • Seal the vessel and heat the mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-indazoles

This protocol is adapted from the work of Song and Yee.[5][6]

  • In a glovebox or under an inert atmosphere, charge a reaction flask with N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)₂ (as pre-catalyst), dppf (as ligand), and t-BuONa (as base).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the reaction mixture and partition between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the residue by flash chromatography to yield the 2-aryl-2H-indazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Starting Materials, Catalyst, Base, and Solvent inert Establish Inert Atmosphere reagents->inert heat Heat to Specified Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Purify by Chromatography quench->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for catalyzed 2H-indazole synthesis.

troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low Yield or Incomplete Reaction cat_activity Check Catalyst Activity (Freshness, Storage) start->cat_activity temp Vary Temperature start->temp purity Purify Starting Materials start->purity cat_loading Optimize Catalyst Loading ligand Screen Different Ligands time Optimize Reaction Time solvent Check Solvent Purity and Type base Screen Bases atmosphere Ensure Inert Atmosphere

Caption: Decision tree for troubleshooting low-yielding 2H-indazole synthesis reactions.

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Methyl-2H-indazole-3-carbonitrile, with a specific focus on the critical role of solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesis producing a mixture of this compound (N2 isomer) and 1-Methyl-1H-indazole-3-carbonitrile (N1 isomer)?

A: This is a common challenge in indazole chemistry due to a phenomenon called annular tautomerism. The starting material, 1H-indazole-3-carbonitrile, exists in two readily interconverting forms (1H and 2H tautomers), with the 1H form being the most stable.[1][2] Alkylation can occur on either nitrogen atom (N1 or N2), leading to a mixture of regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][3]

Q2: How does the choice of solvent specifically affect the N1 vs. N2 regioselectivity during methylation?

A: The solvent plays a crucial role in influencing which nitrogen atom is more nucleophilic and accessible for methylation. Solvent polarity and its ability to coordinate with the base's cation can significantly alter the reaction's outcome.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are frequently used for indazole alkylation.[1][4][5] Their effects can be nuanced:

    • Using potassium carbonate (K₂CO₃) in DMF can result in nearly equal amounts of N1 and N2 isomers.[3]

    • Switching to DMSO from a less polar solvent like Tetrahydrofuran (THF) has been observed to reverse the selectivity in some indazole systems.[3]

  • Less Polar Solvents: Using a non-polar or less polar solvent can also direct selectivity.

    • The combination of sodium hydride (NaH) in THF has been shown to favor N1-alkylation for various indazoles.[3]

The interplay between the base and solvent is critical. For instance, DFT calculations have suggested that the presence of a cesium (Cs⁺) cation, often from bases like Cs₂CO₃, can promote N1-alkylation through a chelation mechanism, an effect that would be modulated by the chosen solvent.[1]

Below is a summary of observed solvent and base effects on the regioselectivity of alkylation for various indazole systems.

Table 1: Summary of Solvent/Base Effects on Indazole Alkylation Regioselectivity

Indazole System Base Solvent Predominant Isomer Reference
General Indazoles NaH THF N1 Favored [3]
General Indazoles K₂CO₃ DMF N1 / N2 Mixture (~1:1) [3]

| Methyl 1H-indazole-7-carboxylate | Cs₂CO₃ | DMF, DMSO, NMP | N1 Favored |[1] |

Troubleshooting Guides

Problem 1: My reaction yield is low or the reaction is proceeding very slowly.

A: If regioselectivity is not an issue but the reaction efficiency is poor, the solvent is a primary suspect. Extensive solvent screening for various C3-functionalization reactions on the 2H-indazole core has shown that DMSO is often the superior choice for achieving high yields.

  • In a visible light-promoted C3-carbamoylation, DMSO gave a 91% yield, significantly outperforming DCM, MeCN, DMF, DMAC, NMP, THF, and water.[6]

  • For a microwave-assisted C3-formylation, DMSO was found to be the only suitable solvent for the transformation.[5]

  • In a photocatalytic C3-cyanomethylation, switching the solvent from MeCN (67% yield) to DMSO improved the yield to 73%.[7]

Table 2: Effect of Solvent on Yield for Various Reactions on the 2H-Indazole Core

Reaction Type Best Solvent Yield Other Solvents Tested (Lower Yields) Reference
C3-Carbamoylation DMSO 91% DCM, MeCN, DMF, DMAC, NMP, THF, H₂O [6]
C3-Formylation DMSO >80% MeCN, Dioxane, Toluene, DCE (No Product) [5]
C3-Cyanomethylation DMSO 73% MeCN, DMF, DCE, DCM, MeOH, Acetone [7]

| Pd-catalyzed Synthesis | DMSO | Good | Not specified |[4][8] |

Recommendation: If you are experiencing low yields, consider switching to or ensuring you are using dry, high-quality DMSO.

Problem 2: I am struggling to control the N1/N2 isomer ratio.

A: Controlling regioselectivity requires careful selection of the entire reaction system (base, solvent, temperature). Use the following flowchart to troubleshoot and optimize your reaction.

G Troubleshooting Flowchart for N1/N2 Regioselectivity start Mixture of N1/N2 Isomers Observed check_base 1. Evaluate Base/Solvent System start->check_base n1_path To Favor N1 Isomer check_base->n1_path n2_path To Favor N2 Isomer (Target) check_base->n2_path temp_check 2. Adjust Temperature check_base->temp_check n1_cond Try NaH in THF (Generally favors N1) n1_path->n1_cond Ref: [9] n2_cond Try Mitsunobu Conditions: (PPh₃, DEAD/DIAD, MeOH in THF). Highly selective for N2. n2_path->n2_cond Ref: [2] other_cond Consider alternative base-mediated routes. Try K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO. Solvent can influence Cs⁺ chelation effects. n2_path->other_cond Ref: [2, 9] temp_advice Lower temperature may enhance kinetic control, potentially favoring N2. Higher temperature may favor the thermodynamically stable N1 isomer. temp_check->temp_advice

Caption: Troubleshooting N1/N2 Isomer Formation.

Experimental Protocols

The following protocols provide two distinct methods for the synthesis of this compound, with a focus on achieving high N2-regioselectivity.

Protocol 1: N2-Selective Methylation via Mitsunobu Reaction

This method is highly selective for the N2 position and avoids the common issue of mixed isomers. The protocol is adapted from a procedure used for a similar indazole substrate.[1]

G Workflow for Mitsunobu N2-Methylation start Start reactants Dissolve 1H-indazole-3-carbonitrile, Triphenylphosphine (2 eq), and Methanol (2.3 eq) in THF at 0°C start->reactants add_dead Add DEAD or DIAD (2 eq) dropwise at 0°C reactants->add_dead react Warm to 50°C Stir for 2-4 hours add_dead->react monitor Monitor reaction completion by TLC/LC-MS react->monitor workup Remove solvent in vacuo monitor->workup Complete purify Purify residue by silica gel chromatography workup->purify product Obtain pure 2-Methyl-2H- indazole-3-carbonitrile purify->product

Caption: General Experimental Workflow.

Detailed Methodology:

  • To a solution of 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.3 M) in a round-bottom flask, add triphenylphosphine (2.0 eq) and methanol (2.3 eq).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath, warm the flask to 50 °C, and stir for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue using column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to isolate the pure this compound product.[1]

Protocol 2: Base-Mediated N-Methylation

This is a more classical approach. While potentially less selective than the Mitsunobu reaction, conditions can be optimized to favor the N2 product.

Detailed Methodology:

  • To a solution of 1H-indazole-3-carbonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, ~0.2 M), add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a methylating agent, such as methyl iodide (MeI, 1.5 eq) or dimethyl sulfate ((Me)₂SO₄, 1.5 eq), dropwise.

  • Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated, 40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS for consumption of the starting material and the ratio of N1/N2 products.

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to separate the N1 and N2 isomers.

References

Technical Support Center: Managing Impurities in 2-Methyl-2H-indazole-3-carbonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-2H-indazole-3-carbonitrile. Our focus is on practical solutions for managing impurities to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities encountered during the production of this compound can be categorized as follows:

  • Regioisomeric Impurities: The most significant impurity is the N1-alkylated regioisomer, 1-Methyl-1H-indazole-3-carbonitrile. Direct alkylation of the indazole ring often leads to a mixture of N1 and N2-substituted products.

  • Unreacted Starting Materials: Residual amounts of the starting materials, such as indazole-3-carbonitrile and the methylating agent (e.g., methyl iodide, dimethyl sulfate), can be present in the crude product.

  • Byproducts from Synthesis: Depending on the synthetic route used to form the indazole core, byproducts like hydrazones and dimers can form.

  • Degradation Products: The nitrile group in the final product can undergo hydrolysis to form the corresponding carboxylic acid, 2-Methyl-2H-indazole-3-carboxylic acid, particularly if exposed to acidic or basic conditions during workup or storage.

Q2: How can I distinguish between the desired N2-isomer (this compound) and the N1-isomer impurity?

A2: Several analytical techniques can be employed to differentiate between the N1 and N2 regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for unambiguous structure assignment. Specific proton and carbon chemical shifts, as well as through-space correlations in 2D NMR experiments (like NOESY), can definitively identify each isomer.

  • High-Performance Liquid Chromatography (HPLC): The two isomers will typically have different retention times on a suitable HPLC column (e.g., a C18 stationary phase). Developing a validated HPLC method is crucial for both identification and quantification.

  • Thin-Layer Chromatography (TLC): TLC can often provide a quick visual indication of the presence of both isomers, as they will likely have different Rf values.

Q3: What are the key factors that influence the ratio of N1 to N2 isomers during methylation?

A3: The regioselectivity of the N-methylation of indazole-3-carbonitrile is a delicate balance of several factors:

  • Choice of Base and Solvent: This is a critical factor. For instance, using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) or dioxane tends to favor the formation of the N1-isomer. In contrast, polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to mixtures of both isomers.

  • Reaction Temperature: Lower temperatures generally favor the kinetic product, which can sometimes be the N2-isomer, while higher temperatures can lead to the thermodynamic product, often the N1-isomer.

  • Nature of the Methylating Agent: The reactivity and steric bulk of the methylating agent can influence the site of attack.

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can direct the methylation to either the N1 or N2 position.

Troubleshooting Guides

Issue 1: High Levels of the N1-Isomer Impurity

Problem: My reaction is producing a significant amount of the undesired 1-Methyl-1H-indazole-3-carbonitrile, leading to difficult purification and low yields of the target N2-isomer.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Base/Solvent Combination Avoid strong bases like NaH in non-polar solvents if the N2-isomer is desired. Consider using milder bases like K2CO3 or Cs2CO3 in polar aprotic solvents such as DMF or acetonitrile.
High Reaction Temperature Perform the methylation at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product, which may be the N2-isomer. Monitor the reaction progress closely.
Thermodynamic Equilibration If the reaction conditions allow for equilibration, the more stable N1-isomer may be favored. Minimize reaction times once the formation of the N2-isomer is maximized.
Issue 2: Presence of Unreacted Starting Materials

Problem: My final product is contaminated with unreacted indazole-3-carbonitrile.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Methylating Agent Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.1-1.5 equivalents), of the methylating agent is used.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of the potential for increased N1-isomer formation.
Poor Solubility of Starting Material Ensure the indazole-3-carbonitrile is fully dissolved in the chosen solvent before adding the base and methylating agent.
Issue 3: Formation of 2-Methyl-2H-indazole-3-carboxylic acid

Problem: I am observing the formation of the corresponding carboxylic acid impurity in my product.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis during Workup Avoid prolonged exposure to strong acidic or basic aqueous solutions during the extraction and washing steps. Use neutralized or buffered solutions where possible.
Degradation during Storage Store the purified this compound in a cool, dry, and dark place. Consider storage under an inert atmosphere if the compound is found to be sensitive to air and moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound (Optimized for N2-Selectivity)

This protocol is designed to favor the formation of the desired N2-isomer.

Materials:

  • Indazole-3-carbonitrile

  • Methyl iodide

  • Potassium carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of indazole-3-carbonitrile (1.0 equivalent) in anhydrous DMF, add finely ground and dried potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N2 and N1 isomers.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This method provides a baseline for separating this compound from its primary N1-isomer impurity.

ParameterSpecification
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Order: The more polar N1-isomer is expected to elute before the N2-isomer under these reversed-phase conditions. However, this should be confirmed with authentic standards.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_products Products Start Indazole-3-carbonitrile Reaction Methylation (e.g., MeI, K2CO3, DMF) Start->Reaction Crude Crude Product Mixture Reaction->Crude Analysis HPLC/NMR Analysis Crude->Analysis Purification Column Chromatography Analysis->Purification Impurity > Limit Product This compound (Desired Product) Analysis->Product Impurity <= Limit Purification->Product Impurity 1-Methyl-1H-indazole-3-carbonitrile (N1-Isomer Impurity) Purification->Impurity

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start High N1-Isomer Impurity Detected Check_Conditions Review Reaction Conditions Start->Check_Conditions Base_Solvent Inappropriate Base/Solvent? Check_Conditions->Base_Solvent Yes Temperature Reaction Temperature Too High? Check_Conditions->Temperature No Solution_Base Action: Use milder base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) Base_Solvent->Solution_Base Solution_Temp Action: Lower reaction temperature (e.g., 0 °C to RT) Temperature->Solution_Temp End Optimized N2-Selectivity Solution_Base->End Solution_Temp->End

Caption: Troubleshooting flowchart for managing high levels of the N1-isomer impurity.

Validation & Comparative

Navigating the Spectroscopic Landscape of N-Methyl-Indazole-3-Carbonitriles: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the chemical environment of atoms within a molecule. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for key isomers of methyl-indazole-carbonitrile, offering valuable insights for the structural characterization of this important heterocyclic scaffold.

Comparative Analysis of ¹H NMR Data

The position of the methyl group and the protonation state of the indazole ring significantly influence the chemical shifts of the protons, particularly the aromatic protons of the fused benzene ring. The following table summarizes the ¹H NMR chemical shifts for 1H-indazole-3-carbonitrile and provides data for a closely related N-methylated isomer, which serves as a valuable comparison point.

Table 1: ¹H NMR Chemical Shift Data (in ppm) for Indazole-3-carbonitrile Derivatives

Proton1H-indazole-3-carbonitrile (in CDCl₃)1-Methyl-1H-indazole-3-carboxylic acid (in CDCl₃)
H47.88 (d, J=8.1 Hz)8.32 (d, J=8.1 Hz)
H57.55 (ddd, J=8.7, 7.0, 1.1 Hz)7.51-7.56 (m)
H67.40 (ddd, J=8.1, 7.0, 0.9 Hz)7.35-7.42 (m)
H77.76 (d, J=8.7 Hz)7.70-7.76 (m)
N-CH₃-4.07 (s)
NH11.99 (br s)-

Note: Data for 1-Methyl-1H-indazole-3-carbonitrile was not explicitly found; therefore, data for the corresponding carboxylic acid is provided as a close structural analog for the aromatic region.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectra provide further detail on the carbon framework of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom, which is altered by the position of the methyl substituent.

Table 2: ¹³C NMR Chemical Shift Data (in ppm) for Indazole-3-carbonitrile Derivatives

Carbon1H-indazole-3-carbonitrile (in CDCl₃)1-Methyl-1H-indazole-3-carboxylic acid (in CDCl₃)
C3139.9136.7
C3aNot Reported123.8
C4Not Reported124.5
C5Not Reported127.7
C6Not Reported122.4
C7Not Reported110.9
C7aNot Reported140.2
CNNot Reported-
COOH-163.1
N-CH₃-52.2

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 2-Methyl-2H-indazole-3-carbonitrile is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening. Sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned and locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is commonly used.

  • Spectral Width: Typically set to 12-16 ppm to cover the expected range of proton chemical shifts.

  • Acquisition Time: Around 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

  • Spectral Width: Typically set to 200-250 ppm.

  • Acquisition Time: Around 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the spectrum.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

  • Peak picking is done to identify the chemical shifts of all signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition H1_Processing ¹H Data Processing (FT, Phasing, Baseline) H1_Acquisition->H1_Processing C13_Processing ¹³C Data Processing (FT, Phasing, Baseline) C13_Acquisition->C13_Processing H1_Analysis ¹H Spectrum Analysis (Shifts, Integration, Couplings) H1_Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Shifts) C13_Processing->C13_Analysis Structure Structure Elucidation H1_Analysis->Structure C13_Analysis->Structure

Caption: Logical workflow for NMR analysis.

This comprehensive guide, through comparative data and standardized protocols, equips researchers with the necessary tools to approach the NMR analysis of this compound and its related isomers with confidence, facilitating accurate structural determination and advancing drug discovery efforts.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-2H-indazole-3-carbonitrile against a simpler analogue, 2-Methyl-2H-indazole, offering insights into the influence of the 3-carbonitrile group on the fragmentation pathways.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] this compound, a derivative of this important heterocyclic system, presents a unique fragmentation profile under mass spectrometric analysis. By comparing its expected fragmentation to that of the well-characterized 2-Methyl-2H-indazole, we can delineate the specific contributions of the nitrile functionality to the overall fragmentation cascade.

Comparative Fragmentation Analysis

The introduction of a nitrile group at the C3 position of the 2-methyl-2H-indazole core is expected to introduce distinct fragmentation pathways. Aromatic nitriles are known to undergo characteristic losses of hydrocyanic acid (HCN) and the cyano radical (•CN).[2] The following table summarizes the predicted key fragments for this compound and compares them with the known fragmentation of 2-Methyl-2H-indazole.

m/z Proposed Fragment Ion Neutral Loss Compound
157[M]•+-This compound
132[M]•+-2-Methyl-2H-indazole
131[M - H]•+H•2-Methyl-2H-indazole
130[M - HCN]•+HCNThis compound
117[M - CH₃ - H]•+CH₃•, H•2-Methyl-2H-indazole
104[C₇H₆N]⁺N₂2-Methyl-2H-indazole
103[M - HCN - HCN]•+ or [M - 2HCN]•+2HCNThis compound
91[C₇H₇]⁺ (Tropylium ion)C₂H₃N₂2-Methyl-2H-indazole
77[C₆H₅]⁺C₃H₃N₂2-Methyl-2H-indazole

Data for 2-Methyl-2H-indazole is based on typical fragmentation of N-methylated indazoles and related aromatic compounds.[3][4] Data for this compound is predicted based on known fragmentation patterns of aromatic nitriles and indazole derivatives.[2][5]

Key Fragmentation Pathways

The fragmentation of these molecules under electron ionization is initiated by the removal of an electron to form a molecular ion (M•+). The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.

This compound

The molecular ion at m/z 157 is expected to be relatively stable due to the aromatic system. A key fragmentation pathway is the loss of a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for aromatic nitriles, leading to a fragment at m/z 130.[2] Further fragmentation could involve the loss of another HCN molecule or other small neutral species.

2-Methyl-2H-indazole

For 2-Methyl-2H-indazole, the molecular ion is observed at m/z 132.[3] A prominent peak is often seen at M-1 (m/z 131), corresponding to the loss of a hydrogen radical. The loss of a methyl radical (CH₃•) from the N2 position can also occur, though it may be less favorable than other pathways. A significant fragmentation pathway for the indazole core involves the loss of dinitrogen (N₂), leading to the formation of a stable benzpropenyl cation at m/z 104. Subsequent fragmentation can lead to the formation of the tropylium ion (m/z 91) and the phenyl cation (m/z 77).[5]

Experimental Protocols

To obtain the mass spectrum of these compounds, a standard gas chromatography-mass spectrometry (GC-MS) or direct infusion mass spectrometry protocol would be employed.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the compound in a suitable volatile solvent such as methanol or dichloromethane.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is typically used.

  • For direct infusion, a heated probe would be utilized.

3. GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometry Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Visualizing the Fragmentation

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathway for this compound and the general experimental workflow for its analysis.

Fragmentation_Pathway M This compound M+• m/z 157 F1 [M - HCN]+• m/z 130 M->F1 - HCN F2 [M - H]+• m/z 156 M->F2 - H• F3 [C7H5N]+• m/z 103 F1->F3 - HCN

Caption: Proposed EI fragmentation pathway of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_detection Mass Spectrometry cluster_data Data Analysis A Dissolve Compound in Volatile Solvent B Injection into GC A->B C Separation in GC Column B->C D Elution to MS C->D E Electron Ionization (70 eV) D->E F Fragmentation E->F G Mass Analyzer F->G H Detector G->H I Generate Mass Spectrum H->I J Interpret Fragmentation Pattern I->J

Caption: General experimental workflow for GC-MS analysis.

References

A Comparative Guide to the Reactivity of 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals. These bicyclic heteroaromatic compounds primarily exist as two tautomeric isomers: 1H-indazole and 2H-indazole. The position of the nitrogen-bound proton profoundly influences the electronic properties and, consequently, the chemical reactivity of the indazole ring system. Understanding these differences is critical for designing efficient synthetic routes and predicting the metabolic fate of indazole-containing drug candidates. This guide provides an objective comparison of the reactivity of 1H- and 2H-indazole, supported by experimental data and detailed protocols.

Structural and Electronic Differences

1H-Indazole is the thermodynamically more stable tautomer, a preference attributed to its benzenoid character, which imparts greater aromaticity.[1][2] In contrast, 2H-indazole possesses a less stable quinonoid structure.[1] This fundamental difference in stability and electronic distribution governs their differential reactivity. Computational studies have quantified the energy difference between the two tautomers, with the 1H form being more stable by several kcal/mol.[1] 2H-Indazole derivatives are noted to be stronger bases than their 1H-counterparts due to a higher proton affinity of the ring nitrogen in the 2H-isomer.[3]

N-Alkylation: A Tale of Kinetic versus Thermodynamic Control

The N-alkylation of indazole is a well-studied reaction that elegantly illustrates the competing reactivity of the two nitrogen centers. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[4] Generally, N-1 alkylated products are thermodynamically more stable, while N-2 alkylated products are often favored under kinetic control.[5]

dot

N_Alkylation_Control cluster_conditions Reaction Conditions Indazole Indazole Anion N1_Product N-1 Alkylated (Thermodynamic) Indazole->N1_Product Favored by Thermodynamic Control N2_Product N-2 Alkylated (Kinetic) Indazole->N2_Product Favored by Kinetic Control Thermodynamic Equilibrating Conditions (e.g., K2CO3, DMF, heat) Kinetic Non-equilibrating Conditions (e.g., NaH, THF, low temp)

Kinetic vs. Thermodynamic Control in N-Alkylation

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N-1 Yield (%)N-2 Yield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMFRT4440[6]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT3846[6]
1H-Indazolen-Pentyl bromideNaHTHFRT>95<5[7]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHFRT<4>96[8]
Experimental Protocols for N-Alkylation

Protocol 1: N-1 Selective Alkylation (Thermodynamic Control) [6]

  • Preparation: Suspend 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach thermodynamic equilibrium.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: N-2 Selective Alkylation (Kinetic Control) [7]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring the progress by TLC or LC-MS. Kinetic products are typically formed rapidly at lower temperatures.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

dot

N_Alkylation_Workflow cluster_N1 N-1 Alkylation (Thermodynamic) cluster_N2 N-2 Alkylation (Kinetic) Start 1H-Indazole N1_Base Base: K2CO3 Solvent: DMF Start->N1_Base N2_Base Base: NaH Solvent: THF Start->N2_Base N1_Reaction Reaction: Elevated Temperature N1_Base->N1_Reaction N1_Product Predominantly N-1 Isomer N1_Reaction->N1_Product N2_Reaction Reaction: Low Temperature N2_Base->N2_Reaction N2_Product Predominantly N-2 Isomer N2_Reaction->N2_Product

General Workflow for Selective N-Alkylation

Electrophilic Aromatic Substitution

The greater aromatic character of 1H-indazole suggests a higher propensity to undergo electrophilic aromatic substitution compared to the less aromatic 2H-indazole. The electron-donating nature of the pyrazole ring activates the benzene ring towards electrophilic attack.

Nitration

Direct nitration of indazole typically occurs on the benzene ring. For 1H-indazole, nitration with mixed acid (HNO₃/H₂SO₄) leads to substitution primarily at the 5- and 3-positions. The regioselectivity is influenced by the reaction conditions and the substituents already present on the indazole ring. For instance, the nitration of 3-methyl-1H-indazole yields the 6-nitro derivative as a major product.[9]

Information on the direct nitration of the parent 2H-indazole is scarce due to its lower stability. However, studies on 2-substituted-2H-indazoles show that electrophilic substitution is possible. Radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO.[10]

Table 2: Regioselectivity of Nitration of Substituted Indazoles

SubstrateNitrating AgentProduct(s)Yield (%)Reference
3-Methyl-1H-indazoleHNO₃ / H₂SO₄3-Methyl-6-nitro-1H-indazoleHigh[9]
1-Aryl-1H-indazoleHNO₃ / H₂SO₄1-Aryl-5-nitro-1H-indazole45-90[11]
2-Aryl-2H-indazoleFe(NO₃)₃ / TEMPO2-Aryl-3-nitro-2H-indazoleGood[10]
Halogenation

Halogenation of 1H-indazoles generally occurs at the C3 position under basic conditions, proceeding through the indazolyl anion.[3] In contrast, halogenation of 2-substituted-2H-indazoles with N-halosuccinimides (NXS) also shows high regioselectivity for the C3 position.[12][13] Polyhalogenation can occur under more forcing conditions.[12][13]

Table 3: Regioselectivity of Halogenation of Substituted Indazoles

SubstrateHalogenating AgentSolventProductYield (%)Reference
2-Phenyl-2H-indazoleNBS (1.3 equiv)H₂O3-Bromo-2-phenyl-2H-indazole96[14]
2-Phenyl-2H-indazoleNCS (1.3 equiv)H₂O3-Chloro-2-phenyl-2H-indazole95[12]
1H-IndazoleCl₂ / Acid-3-Chloro-, 3,5-dichloro-, 3,5,7-trichloro-1H-indazolesNon-regioselective[3]
Experimental Protocols for Electrophilic Substitution

Protocol 3: Nitration of 3-Methyl-1H-indazole [15]

  • Preparation: In a flask equipped with a stirrer and a thermometer, dissolve 3-methyl-1H-indazole in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the cold nitrating mixture dropwise to the indazole solution, ensuring the temperature does not exceed 10°C. After the addition is complete, stir for an additional 15-30 minutes at low temperature.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a dilute sodium bicarbonate solution, and then water again. The crude product is purified by recrystallization from an ethanol/water mixture.

Protocol 4: Bromination of 2-Phenyl-2H-indazole [14]

  • Preparation: In a reaction vessel, suspend 2-phenyl-2H-indazole (1.0 equiv) in water.

  • Halogenation: Add N-bromosuccinimide (NBS, 1.3 equiv) to the suspension.

  • Reaction: Heat the mixture to 95 °C and stir for the required time (typically a few hours), monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with water, and dried to afford the pure 3-bromo-2-phenyl-2H-indazole.

Cycloaddition Reactions

Both 1H- and 2H-indazole isomers can participate in cycloaddition reactions, although their reactivity profiles differ. The choice of reaction partner and conditions can be tuned to favor the formation of products derived from one isomer over the other.

[3+2] Dipolar cycloadditions are a powerful tool for the synthesis of the indazole core itself. For instance, the reaction of arynes with sydnones proceeds via a [3+2] cycloaddition followed by a retro-[4+2] extrusion of CO₂ to afford 2H-indazoles in high yield and selectivity.[12][16] Similarly, 1,3-dipolar cycloaddition of nitrile imines with benzyne provides a rapid route to 1-substituted-1H-indazoles.[4]

While indazoles themselves are not typical dienes for [4+2] Diels-Alder reactions, certain substituted indazoles can be designed to participate in such transformations. However, a direct comparison of the Diels-Alder reactivity of the parent 1H- and 2H-indazoles is not well-documented.

Table 4: Synthesis of Indazole Isomers via Cycloaddition Reactions

Reaction TypeReactantsProduct IsomerYield (%)Reference
[3+2] CycloadditionSydnone + Aryne2H-IndazoleGood to Excellent[12]
[3+2] CycloadditionNitrile Imine + Aryne1H-IndazoleModerate to Excellent[4]
[3+2] Cycloadditionα-Diazomethylphosphonate + Aryne1H-IndazoleModerate to Excellent[4]
Experimental Protocol for Cycloaddition

Protocol 5: Synthesis of 2H-Indazoles via [3+2] Cycloaddition [12]

  • Preparation of Sydnone: Synthesize the required sydnone precursor from the corresponding N-substituted amino acid. This typically involves nitrosation followed by cyclodehydration with an anhydride (e.g., acetic anhydride).

  • Aryne Generation and Cycloaddition: In an inert atmosphere, dissolve the sydnone (1.0 equiv) and the aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate, 1.2 equiv) in an anhydrous solvent such as acetonitrile.

  • Reaction: Add a fluoride source (e.g., CsF or TBAF, 1.5 equiv) to generate the aryne in situ. Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. The crude product is then purified by column chromatography to yield the 2H-indazole.

dot

Cycloaddition_Pathways cluster_1H Synthesis of 1H-Indazoles cluster_2H Synthesis of 2H-Indazoles Reactants_1H Nitrile Imine + Aryne Reaction_1H [3+2] Cycloaddition Reactants_1H->Reaction_1H Product_1H 1H-Indazole Reaction_1H->Product_1H Reactants_2H Sydnone + Aryne Reaction_2H [3+2] Cycloaddition / -CO2 Reactants_2H->Reaction_2H Product_2H 2H-Indazole Reaction_2H->Product_2H

Cycloaddition Routes to 1H- and 2H-Indazoles

Conclusion

The reactivity of 1H- and 2H-indazole isomers is distinctly different, a fact that can be exploited for the regioselective synthesis of a wide range of derivatives. 1H-Indazole, being the more stable benzenoid tautomer, generally exhibits reactivity characteristic of an electron-rich aromatic system. In contrast, the less stable quinonoid 2H-indazole displays its own unique reactivity patterns.

In N-alkylation , the choice of reaction conditions allows for a high degree of control over the regiochemical outcome, with thermodynamic conditions favoring the N-1 isomer and kinetic conditions favoring the N-2 isomer.

For electrophilic aromatic substitution , 1H-indazole is generally more reactive, with substitution occurring on the benzene ring. While data for the parent 2H-indazole is limited, substituted 2H-indazoles undergo electrophilic attack, often at the C3 position.

Cycloaddition reactions provide powerful synthetic entries to both isomer classes, with the choice of dipole and dipolarophile dictating the resulting indazole tautomer.

A thorough understanding of these reactivity differences, guided by the experimental data and protocols presented, is essential for researchers in the field of medicinal chemistry to efficiently synthesize and explore the chemical space of this important heterocyclic scaffold.

References

The Structural Dance of Activity: A Comparative Guide to 2-Methyl-2H-indazole-3-carbonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a host of biologically active compounds.[1][2] Among its varied forms, the 2-Methyl-2H-indazole-3-carbonitrile core is a key building block for the synthesis of targeted therapeutics, particularly in oncology.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, drawing insights from closely related indazole analogs to illuminate pathways for novel drug design.

The this compound moiety serves as a crucial synthetic intermediate in the development of potent enzyme inhibitors, including those targeting poly(ADP-ribose) polymerase (PARP) and various protein kinases.[3] The nitrile group at the C3-position is a versatile handle for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity.[3] While specific SAR studies on a comprehensive series of this compound derivatives are not extensively documented in publicly available literature, a wealth of data from analogous indazole series provides a strong foundation for understanding the key structural determinants of their biological activity.

Comparative Analysis of Indazole Derivatives

To elucidate the potential SAR of this compound derivatives, we will compare them with structurally related indazole compounds that have been extensively studied as inhibitors of key cellular targets. The following sections will analyze the impact of substitutions at various positions of the indazole ring on their inhibitory potency.

Targeting the Kinase Family

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which play a central role in cell signaling and are often dysregulated in cancer.[4][5] The indazole core can act as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the kinase active site.[6]

A general workflow for the discovery and evaluation of new kinase inhibitors, including those based on the this compound scaffold, is depicted below.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo Studies Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Derivative Library Synthesis Scaffold_Selection->Library_Synthesis Biochemical_Assay Biochemical Kinase Inhibition Assay Library_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Phosphorylation Assay Biochemical_Assay->Cell_Based_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Cell_Based_Assay->Antiproliferative_Assay SAR_Analysis SAR Analysis Antiproliferative_Assay->SAR_Analysis ADMET_Profiling ADMET Profiling SAR_Analysis->ADMET_Profiling Xenograft_Models Xenograft Models ADMET_Profiling->Xenograft_Models

General workflow for the discovery and evaluation of new kinase inhibitors.

The following table summarizes the inhibitory activities of various indazole derivatives against different kinases, providing a basis for comparison with potential this compound analogs.

Indazole Derivative ClassTarget Kinase(s)Key SAR ObservationsRepresentative IC50 Values
1H-Indazole-3-aminesFGFR1N-ethylpiperazine group at certain positions is important for both enzymatic and cellular activity.2.9 nM (for a potent derivative)
1H-Indazole AmidesERK1/2Substitutions on the amide moiety significantly impact potency.9.3 - 25.8 nM
3-AminoindazolesALKSubstitutions at the 5-position of the indazole ring are critical for activity.12 nM (Entrectinib)
1H-Indazole DerivativesEGFRSpecific substitutions can confer potent activity against mutant forms of EGFR.5.3 nM (against EGFR T790M)

Data compiled from multiple sources. Experimental conditions may vary.[2]

Targeting PARP

Inhibitors of PARP are a critical class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations. Several indazole-based PARP inhibitors have been developed, with Niraparib being a notable FDA-approved example.[2] The SAR of these compounds highlights the importance of the indazole core in mimicking the nicotinamide moiety of the NAD+ substrate.

The general mechanism of PARP inhibition and its therapeutic effect in BRCA-mutant cancers is illustrated below.

G cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DNA_Repair DNA Repair BER->DNA_Repair leads to SSB_Cancer Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor (e.g., Indazole Derivative) SSB_Cancer->PARP_Inhibitor inhibited by Replication_Fork_Stalling Replication Fork Stalling PARP_Inhibitor->Replication_Fork_Stalling causes DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DSB leads to Defective_HR Defective Homologous Recombination (due to BRCA mutation) DSB->Defective_HR cannot be repaired by Apoptosis Apoptosis Defective_HR->Apoptosis results in

Mechanism of action of PARP inhibitors in BRCA-mutant cancer cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of indazole derivatives are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase of interest

    • Substrate (peptide or protein)

    • Test compounds (this compound derivatives and reference inhibitors)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the test compound solution or a vehicle control.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values from the dose-response curves.[7]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[7]

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of kinase inhibitors.

  • Materials:

    • Cell lysis buffer

    • Protein assay reagents

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (phospho-specific and total protein)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with test compounds for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total target protein to confirm equal loading.[7]

Concluding Remarks

The this compound scaffold holds significant promise for the development of novel targeted therapies. By leveraging the structure-activity relationship insights gained from related indazole series, researchers can strategically design and synthesize new derivatives with enhanced potency and selectivity. The experimental protocols provided herein offer a standardized framework for the biological evaluation of these compounds, facilitating the identification of promising lead candidates for further preclinical and clinical development. Future studies focusing specifically on the SAR of a diverse library of this compound derivatives are warranted to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

comparative study of different synthetic methods for 2H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. The development of efficient and versatile synthetic routes to access these molecules is of paramount importance for drug discovery and development. This guide provides an objective comparison of three prominent synthetic strategies for the preparation of 2H-indazoles: Rhodium-Catalyzed C-H Activation/Annulation, [3+2] Dipolar Cycloaddition of Sydnones and Arynes, and One-Pot Condensation-Cadogan Reductive Cyclization. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Performance Comparison of 2H-Indazole Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Rh-Catalyzed C-H Activation/Annulation Good to excellent (60-95%)Broad tolerance for functional groups on azobenzenes and coupling partners (aldehydes, alkynes).[1][2]High atom economy, excellent regioselectivity, and functional group compatibility.[1][3]Requires transition-metal catalyst which can be expensive; may require an inert atmosphere.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes Good to excellent (often >80%)[4][5]Wide range of sydnones and aryne precursors are tolerated.[4][6]High yields, mild reaction conditions, and exclusive formation of 2H-indazole regioisomers.[4][7]Requires the synthesis of sydnone and aryne precursors; some electron-deficient sydnones may be unreactive.[4]
One-Pot Condensation-Cadogan Reductive Cyclization Moderate to excellent (50-95%)[8][9]Tolerates a variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines.[8][10]Operationally simple, mild reaction conditions, and avoids the isolation of intermediates.[8][11]Stoichiometric amounts of phosphine reductant are required; sensitivity to sterically hindered substrates.[8]

Experimental Protocols

Rhodium-Catalyzed C-H Activation/Annulation of Azobenzenes with Aldehydes

This protocol describes a general procedure for the synthesis of 2-aryl-2H-indazoles via a rhodium(III)-catalyzed reaction between an azobenzene and an aldehyde.[1]

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Azobenzene derivative

  • Aldehyde derivative

  • Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction tube, add the azobenzene derivative (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %).

  • The tube is sealed with a septum and purged with nitrogen or argon.

  • Anhydrous dioxane (1.0 mL) is added, followed by the aldehyde derivative (0.40 mmol, 2.0 equiv).

  • The reaction mixture is stirred at 80-100 °C for 24 hours.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

[3+2] Dipolar Cycloaddition of Sydnones and Arynes

This method provides a rapid and efficient synthesis of 2H-indazoles under mild conditions.[4][6]

Materials:

  • Sydnone derivative

  • o-(Trimethylsilyl)aryl triflate (aryne precursor)

  • Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of the sydnone (0.4 mmol, 1.0 equiv) and the o-(trimethylsilyl)aryl triflate (0.48 mmol, 1.2 equiv) in anhydrous acetonitrile (4.0 mL) is added CsF (91 mg, 0.6 mmol, 1.5 equiv).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure 2H-indazole.

One-Pot Condensation-Cadogan Reductive Cyclization

This operationally simple, one-pot procedure allows for the synthesis of 2H-indazoles from commercially available starting materials.[8][10]

Materials:

  • ortho-Nitrobenzaldehyde derivative

  • Amine derivative (aromatic or aliphatic)

  • Tri-n-butylphosphine (PBu₃)

  • Isopropanol (i-PrOH)

Procedure:

  • A solution of the ortho-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv) in isopropanol (5 mL) is stirred at 80 °C.

  • After 1-2 hours (or until imine formation is complete by TLC), tri-n-butylphosphine (1.5 mmol, 1.5 equiv) is added dropwise to the reaction mixture.

  • The mixture is stirred at 80 °C for an additional 3-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give the desired 2H-indazole.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms and workflows for the described synthetic methods.

Rh_Catalyzed_CH_Activation start Azobenzene + Aldehyde intermediate1 Rhodacycle Intermediate start->intermediate1 C-H Activation catalyst [CpRh(III)]+ catalyst->intermediate1 intermediate2 Aldehyde Insertion intermediate1->intermediate2 Coordination & Insertion intermediate3 Cyclization & Reductive Elimination intermediate2->intermediate3 Intramolecular Annulation product 2H-Indazole intermediate3->product Aromatization catalyst_regen [CpRh(III)]+ (regenerated) intermediate3->catalyst_regen Catalyst Regeneration

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2H-indazoles.

Dipolar_Cycloaddition sydnone Sydnone cycloaddition [3+2] Cycloaddition sydnone->cycloaddition aryne_precursor o-(TMS)aryl triflate aryne Aryne aryne_precursor->aryne CsF or TBAF aryne->cycloaddition bicyclic_adduct Bicyclic Adduct (unstable) cycloaddition->bicyclic_adduct retro_da Retro-[4+2] Cycloaddition bicyclic_adduct->retro_da product 2H-Indazole retro_da->product co2 CO₂ retro_da->co2

Caption: Reaction pathway for 2H-indazole synthesis via [3+2] dipolar cycloaddition.

Cadogan_Cyclization start o-Nitrobenzaldehyde + Amine condensation Condensation start->condensation imine o-Nitroimine Intermediate condensation->imine - H₂O reduction Reductive Cyclization (PBu₃) imine->reduction nitrene Nitrene Intermediate (postulated) reduction->nitrene product 2H-Indazole reduction->product Concerted or Stepwise phosphine_oxide PBu₃=O reduction->phosphine_oxide nitrene->product Intramolecular Cyclization

Caption: Workflow for the One-Pot Condensation-Cadogan Reductive Cyclization.

References

A Comparative Guide to the Biological Activity of 2-Methyl-2H-indazole-3-carbonitrile and Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds and approved pharmaceuticals.[1][2][3][4] This guide provides a comparative analysis of the biological activities of 2-Methyl-2H-indazole-3-carbonitrile against other notable indazole derivatives. While specific quantitative biological data for this compound is not extensively available in peer-reviewed literature, this document will compare its potential activities based on its structural features with the established biological profiles of other indazoles, supported by experimental data from published studies.

The diverse biological activities associated with the indazole nucleus include anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The nature and position of substituents on the indazole ring play a crucial role in determining the specific biological target and potency of these compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological activity data for a selection of substituted indazole derivatives, offering a point of comparison for the potential efficacy of this compound.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have shown significant promise as anticancer agents, often by targeting protein kinases involved in cell proliferation and survival.[1][2]

Compound IDSubstitution PatternTarget(s)Assay TypeIC50Cell Line(s)Reference
Compound A 3-(pyrrolopyridin-2-yl)indazoleAurora Kinase AKinase Assay8.3 nMHL60 (Leukemia)[5]
Cell Viability1.3 nMHCT116 (Colon Cancer)[5]
Compound B 3-amino-5-substituted (Entrectinib)ALKKinase Assay12 nMVarious[6]
Compound C 6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR1Kinase Assay15.0 nM-[6]
Cell Viability642.1 nM-[6]
Compound D N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) ureac-Kit, PDGFRβ, FLT3Kinase Assay68.5 nM, 140 nM, 375 nM-[4]
Cell Viability1.12 - 6.84 µM12 human cancer cell lines[4]
Antimicrobial Activity of Indazole Derivatives

The indazole scaffold has been incorporated into molecules exhibiting a range of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.[1][3]

Compound IDSubstitution PatternOrganism(s)Assay TypeMIC/IC50Reference
Compound E 2,3-diphenyl-2H-indazole derivative (Compound 18)Giardia intestinalisAntiprotozoal AssayIC50: 0.53 µM[7]
Candida albicansAntifungal Assay-[7]
Compound F 3-methyl-1H-indazole derivativeBacillus subtilisAntibacterial Assay (Zone of Inhibition)22 mm (at 300 µg/mL)[3]
Escherichia coli46 mm (at 300 µg/mL)[3]
Compound G 3-chloro-6-nitro-1H-indazole derivative (Compound 13)Leishmania majorAntileishmanial AssayIC50: 38 µM[8]
Compound H 2-(4-Chlorophenyl)-2H-indazoleGiardia intestinalisAntiprotozoal AssayIC50: 2.1 µM[7]
Anti-inflammatory Activity of Indazole Derivatives

Certain indazole derivatives have been investigated for their potential to mitigate inflammation, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1][9]

Compound IDSubstitution PatternTargetAssay TypeIC50Reference
Indazole UnsubstitutedCOX-2Enzyme Inhibition Assay23.42 µM[9]
5-Aminoindazole 5-aminoCOX-2Enzyme Inhibition Assay12.32 µM[9]
6-Nitroindazole 6-nitroCOX-2Enzyme Inhibition Assay19.22 µM[9]
Compound I 2,3-diphenyl-2H-indazole derivativesCOX-2Enzyme Inhibition Assay-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., indazole derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to a specific density (e.g., McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in its absence. The IC50 value is then determined.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of indazole derivatives.

G cluster_0 Kinase Inhibition Signaling Pathway Indazole Indazole Derivative Receptor Receptor Tyrosine Kinase (RTK) Indazole->Receptor Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A simplified diagram of a generic kinase signaling pathway that can be targeted by indazole derivatives.

G cluster_1 Experimental Workflow for Biological Activity Screening Start Compound Synthesis (this compound) PrimaryScreening Primary Screening (e.g., Single High Concentration) Start->PrimaryScreening DoseResponse Dose-Response Assay PrimaryScreening->DoseResponse Active Compounds IC50 IC50/EC50 Determination DoseResponse->IC50 SecondaryScreening Secondary Assays (e.g., Target-based, Mechanism of Action) IC50->SecondaryScreening LeadOpt Lead Optimization SecondaryScreening->LeadOpt

Caption: A general workflow for the screening and evaluation of the biological activity of novel chemical entities.

G cluster_2 Structural Comparison of Indazole Derivatives node_A This compound R1 = CH3 R2 = CN node_B Other 2H-Indazoles e.g., 2-Aryl-2H-indazoles R1 = Aryl R2 = H or other node_A->node_B Same 2H scaffold, different substituents node_C 1H-Indazoles e.g., 3-Aminoindazoles (N at position 1) node_A->node_C Different N-isomer node_D Unsubstituted Indazole node_D->node_A Methylation and cyanation node_D->node_C Substitution

References

A Comparative Crystallographic Guide to 2-Methyl-2H-indazole-3-carbonitrile Derivatives and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic data for derivatives of 2-Methyl-2H-indazole-3-carbonitrile and related alternative compounds. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding its structural nuances is critical for rational drug design.[1] This document summarizes key quantitative crystallographic data, details common experimental protocols, and visualizes the crystallographic workflow.

Comparative Crystallographic Data

While a specific crystal structure for this compound was not publicly available, a closely related derivative, 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile , provides the most direct comparison. This compound features the key carbonitrile functional group at the 3-position of the indazole ring. For a broader comparison, crystallographic data from other 2H-indazole derivatives, namely 2-(4-Methylphenyl)-2H-indazole and 2-Methyl-6-nitro-2H-indazole , are also presented. These alternatives allow for an analysis of how different substituents on the indazole ring influence the crystal packing and molecular geometry.

The following table summarizes the key crystallographic parameters for these compounds, facilitating a clear comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrileC₁₆H₁₃N₃OOrthorhombicP 2₁2₁2₁7.6087(4)9.6681(4)18.6600(9)9090901372.66(11)4
2-(4-Methylphenyl)-2H-indazoleC₁₄H₁₂N₂MonoclinicP 2₁/c12.539(4)6.029(2)14.401(5)9093.636(5)901086.4(6)4
2-Methyl-6-nitro-2H-indazoleC₈H₇N₃O₂MonoclinicP 2₁/c3.793(3)12.200(8)16.675(11)9095.722(9)90767.7(9)4

Experimental Protocols

The determination of crystal structures for 2H-indazole derivatives generally follows a standard single-crystal X-ray diffraction workflow. The protocols described below are a synthesis of methodologies reported for various indazole derivatives.

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the synthesized compound. Common solvent systems include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate. For instance, crystals of 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile were grown by the slow evaporation of an ethyl acetate solution at room temperature.[2]

Data Collection

A single crystal of suitable size and quality is mounted on a diffractometer. Data collection is performed at a controlled temperature, often at low temperatures (e.g., 113 K or 298 K) to minimize thermal vibrations.[3] The diffractometer, equipped with a radiation source such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å), collects diffraction data as the crystal is rotated.[2][3]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[4] Software packages such as SHELXS97 and SHELXL97 are commonly employed for structure solution and refinement.[4] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

X-ray Crystallography Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a 2H-indazole derivative.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

Logical Relationship of Indazole Derivatives in Drug Discovery

The study of indazole derivatives is often linked to their potential biological activities, making them relevant in drug discovery pipelines. The following diagram illustrates a simplified logical relationship from the chemical scaffold to its potential application.

Indazole_Drug_Discovery Indazole_Scaffold Indazole Scaffold Derivative_Synthesis Derivative Synthesis (e.g., this compound) Indazole_Scaffold->Derivative_Synthesis Xray_Crystallography X-ray Crystallography Derivative_Synthesis->Xray_Crystallography Biological_Screening Biological Screening Derivative_Synthesis->Biological_Screening Structure_Activity Structure-Activity Relationship (SAR) Xray_Crystallography->Structure_Activity Lead_Compound Lead Compound Identification Structure_Activity->Lead_Compound Biological_Screening->Structure_Activity

Caption: Role of indazole derivatives in a drug discovery context.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of drug discovery and development, ensuring data quality, reliability, and regulatory compliance. This guide provides a comparative overview of common analytical techniques applicable to the quantification and characterization of 2-Methyl-2H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry.[1] Due to the limited availability of specific published validation studies for this compound, this document presents representative methodologies and illustrative data based on established principles for similar indazole derivatives and international guidelines such as the ICH Q2(R2) framework.[2][3]

Introduction to this compound and Analytical Challenges

This compound belongs to the indazole class of compounds, which are prevalent in many therapeutic agents, including kinase inhibitors and antimicrobial drugs.[1] Accurate and precise analytical methods are crucial for its characterization, stability testing, and quantification in various matrices during research and development. The primary analytical techniques suitable for this small molecule include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these methods ensures their suitability for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol: HPLC-UV Method Validation
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV spectrum of this compound (typically around its λmax).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent like acetonitrile.

    • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range.

    • Quality Control (QC) Samples: Prepared at low, medium, and high concentrations within the calibration range.

Illustrative Validation Data: HPLC-UV Method

Table 1: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c (where y is peak area, x is concentration)

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Accuracy (% Recovery)Precision (% RSD) - RepeatabilityPrecision (% RSD) - Intermediate
Low398.0 - 102.0< 2.0%< 3.0%
Medium5098.0 - 102.0< 1.5%< 2.5%
High9098.0 - 102.0< 1.0%< 2.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While derivatization may sometimes be necessary for less volatile compounds, this compound is likely amenable to direct GC-MS analysis.

Experimental Protocol: GC-MS Method Validation
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of this compound.

  • Standard and Sample Preparation:

    • Similar to the HPLC method, stock and working standard solutions are prepared in a volatile organic solvent (e.g., methanol or ethyl acetate).

Illustrative Validation Data: GC-MS Method

Table 3: Linearity and Range

ParameterResult
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Regression Equationy = mx + c (where y is peak area, x is concentration)

Table 4: Accuracy and Precision

QC LevelConcentration (µg/mL)Accuracy (% Recovery)Precision (% RSD) - RepeatabilityPrecision (% RSD) - Intermediate
Low0.395.0 - 105.0< 5.0%< 7.0%
Medium1097.0 - 103.0< 3.0%< 5.0%
High1897.0 - 103.0< 2.5%< 4.0%

Comparative Summary and Method Selection

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity Moderate (µg/mL range)High (ng/mL to low µg/mL range)
Sample Throughput Generally higherCan be lower due to longer run times
Instrumentation Cost LowerHigher
Compound Suitability Wide range of compounds, including non-volatileVolatile and thermally stable compounds

Method Selection Considerations:

  • For routine quality control and purity assessment , where high sensitivity is not paramount, HPLC-UV is often the method of choice due to its robustness, lower cost, and higher throughput.

  • For trace-level analysis or identification of impurities , the superior selectivity and sensitivity of GC-MS make it the preferred method.

Diagrams

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Technique (e.g., HPLC, GC-MS) define_purpose->select_method define_params Define Validation Parameters (ICH Q2(R2)) select_method->define_params prepare_standards Prepare Standards & QC Samples define_params->prepare_standards specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) robustness Robustness data_analysis Analyze Data & Calculate Statistics specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational understanding of how to approach the validation of analytical methods for this compound. The specific experimental conditions and acceptance criteria should be adapted based on the specific requirements of the analytical task and the phase of drug development.

References

A Comparative Guide to the Efficacy of 2H-Indazole-3-Carboxamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a series of 2H-indazole-3-carboxamide based inhibitors, a scaffold accessible from the versatile building block 2-Methyl-2h-indazole-3-carbonitrile. The indazole core is a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents, including potent kinase and PARP inhibitors.[1] This document summarizes quantitative inhibitory data, provides detailed experimental protocols for relevant assays, and visualizes key signaling pathways and experimental workflows to support researchers in drug discovery and development.

Data Presentation: Comparative Inhibitory Potency

The following data summarizes the structure-activity relationship (SAR) for a series of 2H-indazole-3-carboxamide derivatives as potent antagonists of the Prostanoid EP4 Receptor.[2][3] The inhibitory concentrations (IC50) were determined using a GloSensor cAMP assay.[3] Lower IC50 values indicate greater potency. This series highlights how modifications to the core scaffold influence inhibitory activity.

Compound IDR1 GroupR2 GroupIC50 (nM)[3]
7 Phenyl4-(trifluoromethyl)phenyl68.0 ± 0.8
8 4-Fluorophenyl4-(trifluoromethyl)phenyl29.8 ± 0.9
9 3-Fluorophenyl4-(trifluoromethyl)phenyl43.5 ± 1.1
10 4-Chlorophenyl4-(trifluoromethyl)phenyl21.3 ± 0.5
11 3-Chlorophenyl4-(trifluoromethyl)phenyl35.6 ± 0.7
12 4-Methylphenyl4-(trifluoromethyl)phenyl25.1 ± 0.6
13 3-Methylphenyl4-(trifluoromethyl)phenyl41.2 ± 1.0
14 4-Methoxyphenyl4-(trifluoromethyl)phenyl15.8 ± 0.4
15 3-Methoxyphenyl4-(trifluoromethyl)phenyl28.9 ± 0.8
16 2-Fluorophenyl4-(trifluoromethyl)phenyl>10000
17 Phenyl (1H-isomer)4-(trifluoromethyl)phenyl>10000
18 4-Fluorophenyl (1H-isomer)4-(trifluoromethyl)phenyl>10000

Note: The data clearly indicates a preference for the 2H-indazole regioisomer over the 1H-isomer for this particular target, with 1H-isomers showing no significant activity.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

PARP_Inhibition_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Recruitment of DNA Repair Proteins PAR->Repair recruits DNA_Repair DNA Repair Repair->DNA_Repair leads to Inhibitor 2H-Indazole-based PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1-mediated DNA Repair and Inhibition.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents plate_setup Plate Setup (96-well): - Add Master Mix (Kinase, Substrate) - Add Inhibitor dilutions - Add Controls (No Inhibitor, No Enzyme) prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) incubate->stop_reaction read_signal Read Luminescence stop_reaction->read_signal analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 read_signal->analyze end End analyze->end

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate indazole-based inhibitors.

Protocol 1: In Vitro PARP Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (pre-incubated with DNase I)

  • β-NAD+

  • 2H-Indazole-3-carboxamide based inhibitor

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Fluorescent NAD+ detection reagent

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in PARP assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to a final volume of 50 µL:

    • PARP assay buffer

    • Activated DNA (e.g., 1.25 µg/mL final concentration)

    • Test inhibitor at various concentrations.

    • Controls: Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding recombinant PARP1 enzyme (e.g., 50 ng per reaction).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Substrate Addition: Add β-NAD+ to a final concentration of 100 µM to all wells. Incubate for an additional 60 minutes at 30°C.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the NAD+ detection reagent according to the manufacturer's instructions.

  • Measurement: Read the fluorescence intensity using a plate reader (e.g., Excitation at 544 nm, Emission at 590 nm).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[4]

Protocol 2: In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol determines the inhibitory effect of a compound on VEGFR2 kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR2 kinase (GST-tagged)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • 2H-Indazole-3-carboxamide based inhibitor

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • 96-well solid white microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a 1x kinase buffer from a 5x stock. Dilute the VEGFR2 enzyme and peptide substrate in 1x kinase buffer to the desired concentrations.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in 1x kinase buffer. The final DMSO concentration should be kept constant, typically ≤1%.

  • Master Mixture: Prepare a master mixture containing 1x kinase buffer, ATP (e.g., 10 µM final concentration), and the peptide substrate.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of the 96-well plate.

    • Add 5 µL of the diluted inhibitor to the test wells.

    • Add 5 µL of the vehicle (buffer with DMSO) to the positive control wells.

    • Add 5 µL of the vehicle to the blank wells (no enzyme).

  • Kinase Reaction:

    • Add 20 µL of diluted VEGFR2 enzyme to the test and positive control wells.

    • Add 20 µL of 1x kinase buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Normalize the data with the positive control representing 0% inhibition and calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[5][6]

Protocol 3: Tpl2 Immunoprecipitation Kinase Assay

This assay measures the activity of Tpl2 kinase from cell lysates, providing a more physiologically relevant context for inhibitor evaluation.

Materials:

  • Cell line expressing Tpl2 (e.g., RAW264.7 macrophages)

  • Lipopolysaccharide (LPS) for cell stimulation

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Anti-Tpl2 antibody

  • Protein A/G agarose beads

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Recombinant inactive substrate (e.g., GST-MEK1)

  • [γ-32P]ATP

  • SDS-PAGE reagents and autoradiography equipment

Procedure:

  • Cell Culture and Stimulation: Culture cells to the desired confluency. Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the Tpl2 pathway.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with the anti-Tpl2 antibody for 2-4 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Pellet the beads and wash them multiple times with lysis buffer and then with kinase assay buffer.

  • Inhibitor Treatment (optional): Pre-incubate the washed beads with the 2H-indazole-3-carboxamide based inhibitor for 20-30 minutes.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing the inactive GST-MEK1 substrate.

    • Initiate the reaction by adding ATP, including 5-10 µCi of [γ-32P]ATP.

    • Incubate at 30°C for 30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and visualize the phosphorylated substrate (p-GST-MEK1) by autoradiography.

  • Data Analysis: Quantify the band intensity to determine the relative kinase activity in the presence and absence of the inhibitor.[7][8]

References

The Efficacy of 2-Methyl-2H-indazole Scaffolds in EP4 Receptor Antagonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data on the direct use of 2-Methyl-2H-indazole-3-carbonitrile in specific biological assays, this guide will focus on a closely related and well-characterized analogue, 2H-indazole-3-carboxamide derivative (Compound 14) , a potent and selective prostanoid EP4 receptor antagonist. This compound shares the core 2-methyl-2H-indazole structure and provides a strong basis for understanding the potential applications and advantages of this chemical scaffold in a key therapeutic area. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of indazole derivatives.

Introduction to EP4 Receptor Antagonism

The prostanoid EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is a critical signaling molecule involved in a variety of physiological and pathophysiological processes, including inflammation, cancer progression, and immunosuppression.[1][2][3] Specifically, the PGE2/EP4 signaling pathway has been identified as a key mechanism by which tumors can evade the host immune response.[4][5] Antagonizing the EP4 receptor has therefore emerged as a promising strategy in immuno-oncology, with the potential to enhance anti-tumor immunity.[4][5]

This guide provides a comparative overview of a potent 2H-indazole-3-carboxamide based EP4 antagonist, herein referred to as Compound 14, against other known EP4 antagonists, highlighting its performance in key in vitro assays.

Performance Comparison of EP4 Antagonists

The following table summarizes the in vitro potency of Compound 14 in comparison to other EP4 antagonists. The data clearly demonstrates the high potency and selectivity of the 2H-indazole-3-carboxamide scaffold.

CompoundScaffold TypeTarget(s)GloSensor cAMP Assay IC50 (nM) [HEK293-EP4 cells]Calcium Flux Assay IC50 (nM) [CHO-Gα16 cells]Selectivity over EP1, EP2, EP3Reference Compound(s)
Compound 14 2H-Indazole-3-carboxamide EP4 1.1 ± 0.1 2.1 ± 0.7 >10,000 nM E7046, Celecoxib
E7046 (BMS-986310)Dihydropyrrolo[1,2-a]imidazoleEP4Not explicitly stated in direct comparisonNot explicitly stated in direct comparisonHigh
CelecoxibDiaryl-substituted pyrazoleCOX-2, EP4 (weak)Not a direct EP4 antagonist, acts on synthesis of PGE2Not applicableNot applicable

Data for Compound 14 is sourced from a 2023 publication in the Journal of Medicinal Chemistry.[4][5][6]

Experimental Methodologies

Detailed protocols for the key assays used to characterize Compound 14 are provided below.

GloSensor™ cAMP Assay for EP4 Antagonistic Activity

This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon activation of the EP4 receptor.

Objective: To determine the in vitro potency of test compounds in inhibiting PGE2-induced cAMP production in cells expressing the human EP4 receptor.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human EP4 receptor (HEK293-EP4) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and transfected with the GloSensor™ cAMP plasmid.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., Compound 14) or a vehicle control.

  • Agonist Stimulation: Prostaglandin E2 (PGE2) is added to the wells to stimulate the EP4 receptor and induce cAMP production.

  • Luminescence Detection: The GloSensor™ reagent is added, and luminescence, which is directly proportional to the cAMP concentration, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of the antagonist required to inhibit 50% of the maximal cAMP production induced by PGE2.

Calcium Flux Assay for EP Receptor Selectivity

This assay is used to assess the functional activity of G-protein coupled receptors that signal through the Gq pathway, leading to an increase in intracellular calcium.

Objective: To determine the selectivity of Compound 14 for the EP4 receptor over other EP receptor subtypes (EP1, EP2, and EP3).

Protocol:

  • Cell Lines: CHO-K1 cells stably co-expressing each of the human EP receptor subtypes (EP1, EP2, EP3, or EP4) and the promiscuous G-protein Gα16 are used.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are incubated with the test compound at various concentrations.

  • Agonist Addition: The respective EP receptor agonist is added to stimulate the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader.

  • Selectivity Determination: The IC50 values are determined for each EP receptor subtype. A significantly higher IC50 value for EP1, EP2, and EP3 compared to EP4 indicates selectivity. For Compound 14, the IC50 against EP1-3 receptors was greater than 10,000 nM.[4][6]

Visualizing Key Pathways and Workflows

Prostanoid EP4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the EP4 receptor upon activation by its ligand, PGE2. Antagonists like the 2H-indazole-3-carboxamide, Compound 14, block this cascade at the receptor level.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds G_alpha_s Gαs EP4->G_alpha_s Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE cAMP Response Element (CRE) CREB->CRE Binds to Gene_Transcription Gene Transcription (e.g., Immunosuppressive genes) CRE->Gene_Transcription Promotes Compound14 Compound 14 (2H-Indazole-3-carboxamide) Compound14->EP4 Antagonizes

Caption: EP4 Receptor Signaling Cascade and Point of Antagonism.

Experimental Workflow for EP4 Antagonist Screening

The diagram below outlines the general workflow for identifying and characterizing EP4 antagonists using the GloSensor™ cAMP assay.

Experimental_Workflow start Start cell_culture Culture HEK293-EP4 Cells start->cell_culture seeding Seed Cells into 96-well Plate cell_culture->seeding transfection Transfect with GloSensor™ cAMP Plasmid seeding->transfection compound_addition Add Test Compounds (e.g., Compound 14) & Vehicle transfection->compound_addition incubation_1 Incubate compound_addition->incubation_1 agonist_stimulation Stimulate with PGE2 incubation_1->agonist_stimulation reagent_addition Add GloSensor™ Reagent agonist_stimulation->reagent_addition luminescence_measurement Measure Luminescence reagent_addition->luminescence_measurement data_analysis Analyze Data & Calculate IC50 luminescence_measurement->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2h-indazole-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methyl-2h-indazole-3-carbonitrile, ensuring compliance with general laboratory safety standards and regulations. The following protocols are designed to provide clear, immediate, and operational guidance for handling this compound.

I. Understanding the Hazards
II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

III. Segregation and Storage of Waste

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions.[3]

  • Designated Waste Container: Dedicate a specific, clearly labeled, and compatible container for this compound waste. The container must be in good condition, with no leaks or cracks, and have a secure lid.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Do not use abbreviations or chemical formulas.[4][5] The label should also include the date of waste generation, the laboratory location (building and room number), and the name of the principal investigator.[5]

  • Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents and amines.[1]

  • Storage Area: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated.[3] The container must be kept closed except when adding waste.[4]

IV. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][7]

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the this compound waste into the designated hazardous waste container. For solid waste, sweep it up and place it into a suitable container for disposal.[1] Avoid creating dust. If dealing with a powder, moistening it with a suitable solvent (if compatible and permissible by your EHS) can reduce airborne dust.

  • Container Sealing: Once the waste is in the container, ensure the lid is securely fastened to prevent any leakage or spillage.

  • Request for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4] You may need to complete a hazardous waste information form, listing all the contents of the container.[5]

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

V. Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the chemical.[4][8]

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[4][8] Add the rinsate to your designated hazardous waste container.

  • Final Disposal of Container: After triple-rinsing, the container may be disposed of in the regular trash, provided all labels are defaced.[8] However, it is best practice to confirm this procedure with your institution's EHS guidelines.

Quantitative Data Summary
Data PointValue/InformationSource
pH No information available.[1]
Melting Point/Range 75 - 77 °C / 167 - 170.6 °F (for the related compound 2-Methyl-2H-indazole-3-carbaldehyde)[1]
Boiling Point/Range No information available.[1]
Flash Point No information available.[1]
Solubility No information available.[1]
Permissible Exposure Limits No occupational exposure limits have been established for the related compound 2-Methyl-2H-indazole-3-carbaldehyde by region-specific regulatory bodies.[1][1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Hazard Assessment & PPE cluster_2 Step 2: Waste Segregation & Containment cluster_3 Step 3: Waste Transfer & Storage cluster_4 Step 4: Final Disposal cluster_5 Empty Container Decontamination start Waste Generated assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards triple_rinse Triple-Rinse Container start->triple_rinse Empty Container? don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Compatible, Leak-Proof Container don_ppe->select_container label_container Label Container: 'Hazardous Waste' + Full Chemical Name + Date & Location select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste store_waste Store in Designated Satellite Accumulation Area transfer_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs document_disposal Document Disposal contact_ehs->document_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash (After Defacing Label) collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-2h-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-2H-indazole-3-carbonitrile was found. The following information is synthesized from data for structurally similar compounds, including 2-Methyl-2H-indazole-3-carbaldehyde, 2-Methyl-2H-indazole-3-carboxylic acid, and 5-Bromo-2-methyl-2H-indazole-3-carbonitrile. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The nitrile functional group may present specific hazards not fully addressed in the safety data for its analogues.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards of skin and eye irritation, and potential toxicity if ingested or inhaled, as indicated for similar compounds.

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact, irritation, and absorption.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.Minimizes inhalation of dust or vapors.
Hand Protection Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.Ensures barrier effectiveness.

Hazard Identification and Precautionary Measures

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The hazard statements for a similar bromo-substituted nitrile include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1]. The following table outlines precautionary statements for safe handling.

Category Precautionary Statement
Prevention Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
Response (IF ON SKIN) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Response (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Response (IF SWALLOWED) Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Response (IF INHALED) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant.

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep 1. Risk Assessment & SOP Review ppe 2. Don Appropriate PPE prep->ppe Ensure all safety measures are in place weigh 3. Weigh Compound in Ventilated Area ppe->weigh Proceed to handling dissolve 4. Prepare Solution in Fume Hood weigh->dissolve reaction 5. Perform Experiment dissolve->reaction decontaminate 6. Decontaminate Glassware & Surfaces reaction->decontaminate Post-experiment waste 7. Segregate & Label Waste decontaminate->waste dispose 8. Dispose of Waste via Approved Channels waste->dispose doff_ppe 9. Doff PPE & Wash Hands dispose->doff_ppe Final step

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste, including reaction mixtures and solvent rinses, in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2h-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2h-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.